Healon
Description
Structure
2D Structure
Properties
IUPAC Name |
sodium;(2S,3S,4S,5R,6R)-6-[(2S,3R,4R,5S,6R)-3-acetamido-2-[(2S,3S,4R,5R,6R)-6-[(2R,3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H44N2O23.Na/c1-5(33)29-9-18(11(35)7(3-31)47-25(9)46)49-28-17(41)15(39)20(22(53-28)24(44)45)51-26-10(30-6(2)34)19(12(36)8(4-32)48-26)50-27-16(40)13(37)14(38)21(52-27)23(42)43;/h7-22,25-28,31-32,35-41,46H,3-4H2,1-2H3,(H,29,33)(H,30,34)(H,42,43)(H,44,45);/q;+1/t7-,8-,9-,10-,11-,12-,13+,14+,15-,16-,17-,18-,19-,20+,21+,22+,25-,26+,27-,28-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWIVKILSMZOHHF-QJZPQSOGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)CO)O)OC2C(C(C(C(O2)C(=O)O)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)C(=O)O)O)O)O)NC(=O)C)O)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O)CO)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)NC(=O)C)O)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H44N2NaO23+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
9004-61-9 (Parent) | |
| Record name | Hyaluronate Sodium [USAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009067327 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
799.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
9067-32-7 | |
| Record name | Hyaluronate Sodium [USAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009067327 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular and Cellular Biology of Hyaluronan
Hyaluronan (HA) is a linear polysaccharide composed of repeating disaccharide units of D-glucuronic acid and N-acetyl-D-glucosamine. nih.govnih.gov Despite its simple structure, the metabolism and signaling of hyaluronan are complex, playing essential roles in tissue architecture and cellular function. nih.govnih.gov
Hyaluronan Biosynthesis and Catabolism
The concentration, molecular size, and turnover rate of hyaluronan are meticulously controlled by the balanced activities of its synthesizing and degrading enzymes. nih.govresearchgate.net This balance is fundamental to tissue homeostasis. nih.gov
Hyaluronan is synthesized at the inner surface of the plasma membrane by a family of integral membrane proteins known as hyaluronan synthases (HAS). nih.govresearchgate.net In mammals, there are three main isozymes: HAS1, HAS2, and HAS3. nih.govnih.gov These enzymes polymerize HA by alternately adding glucuronic acid and N-acetylglucosamine from their respective UDP-sugar substrates (UDP-glucuronic acid and UDP-N-acetylglucosamine) to the growing polysaccharide chain. agriculturejournals.cz The newly synthesized polymer is then extruded into the extracellular space. nih.gov
The different HAS isozymes exhibit distinct enzymatic properties and expression patterns, which results in the production of hyaluronan polymers of varying molecular weights. nih.govresearchgate.net HAS2 is primarily responsible for synthesizing high-molecular-weight HA (HMW-HA), which is crucial for creating the structural framework of the extracellular matrix. atsjournals.org In contrast, HAS3 typically produces lower-molecular-weight HA and has a higher enzymatic activity rate than HAS1 and HAS2. researchgate.net The expression of HAS genes is often upregulated in response to stimuli such as growth factors and inflammatory mediators. nih.govnih.gov
Table 1: Mammalian Hyaluronan Synthase (HAS) Isozymes
| Isozyme | Primary Product Molecular Weight | Key Characteristics |
|---|---|---|
| HAS1 | High-Molecular-Weight HA (>2 x 10⁶ Da) researchgate.net | Generally the least active of the three isozymes. |
| HAS2 | High-Molecular-Weight HA (>2 x 10⁶ Da) researchgate.netatsjournals.org | Essential for embryonic development; its absence is lethal. atsjournals.org |
| HAS3 | Low-to-Medium-Molecular-Weight HA (10⁵ - 10⁶ Da) researchgate.net | Possesses the highest enzymatic activity, leading to rapid HA synthesis. |
The catabolism of hyaluronan is a multi-step process involving the coordinated action of several enzymes. agriculturejournals.cznih.gov This degradation is crucial for removing HA from tissues and generating smaller, biologically active fragments. nih.gov
The initial and rate-limiting step is the cleavage of HMW-HA into smaller oligosaccharides by a family of endoglycosidases called hyaluronidases (HYALs). agriculturejournals.cznih.gov In humans, there are five functional hyaluronidases, with HYAL1 and HYAL2 being the most significant in somatic tissues. mdpi.comwikipedia.org HYAL2, often anchored to the cell surface via a GPI-link and associated with the CD44 receptor, is thought to perform the initial cleavage of extracellular HMW-HA into intermediate-sized fragments (approx. 20 kDa). researchgate.netwikipedia.orgoup.com These fragments are then internalized into endo-lysosomes, where they are further degraded by the acid-active HYAL1 into small oligosaccharides, primarily tetrasaccharides. researchgate.netwikipedia.org
The complete breakdown to monosaccharides is accomplished by two lysosomal exoglycosidases. wjgnet.comnih.gov First, β-D-glucuronidase removes the terminal glucuronic acid residues from the non-reducing end of the HA fragments. nih.govnih.gov Subsequently, β-N-acetyl-hexosaminidase cleaves the newly exposed terminal N-acetylglucosamine residues. agriculturejournals.cznih.govnih.gov This sequential action ensures the complete recycling of the hyaluronan polymer. wjgnet.com
Table 2: Key Enzymes in Hyaluronan Catabolism
| Enzyme | Type | Function | Location |
|---|---|---|---|
| Hyaluronidase-2 (HYAL2) | Endoglycosidase | Cleaves HMW-HA into intermediate-sized fragments. wikipedia.org | Cell surface (GPI-anchored). wikipedia.org |
| Hyaluronidase-1 (HYAL1) | Endoglycosidase | Degrades intermediate HA fragments into small oligosaccharides. wikipedia.org | Lysosomes. researchgate.net |
| β-D-Glucuronidase | Exoglycosidase | Removes terminal glucuronic acid residues. nih.govnih.gov | Lysosomes. oup.com |
| β-N-Acetyl-Hexosaminidase | Exoglycosidase | Removes terminal N-acetylglucosamine residues. agriculturejournals.cznih.gov | Lysosomes. oup.com |
Regulation occurs at multiple levels, including the transcriptional control of HAS and HYAL genes. nih.gov For instance, inflammatory stimuli and tissue injury can lead to the transcriptional upregulation of both synthases and hyaluronidases. nih.govresearchgate.net This concurrent induction results in an accelerated turnover of HA, leading to the accumulation of smaller HA fragments that possess distinct biological activities compared to the parent HMW-HA molecule. nih.govoup.com The cellular metabolic state, including the availability of UDP-sugar precursors, also directly influences the rate of HA synthesis. universiteitleiden.nloup.com This intricate regulatory network ensures that the quantity and size of hyaluronan are appropriately managed to support tissue integrity and function under both physiological and pathological conditions. nih.gov
Hyaluronan-Receptor Mediated Cellular Interactions
Hyaluronan exerts many of its biological effects by interacting with specific cell surface receptors. nih.govresearchgate.net These interactions trigger intracellular signaling cascades that regulate a wide array of cellular behaviors, including proliferation, migration, adhesion, and differentiation. nih.govmdpi.com The two most extensively studied hyaluronan receptors are CD44 and the Receptor for Hyaluronan-Mediated Motility (RHAMM). nih.gov
CD44 is the principal cell surface receptor for hyaluronan. glycoforum.gr.jpfrontiersin.org It is a transmembrane glycoprotein (B1211001) involved in cell-cell and cell-matrix interactions. glycoforum.gr.jpfrontiersin.org The binding of HA to CD44 is not constitutive and is tightly regulated by the cell's activation state. nih.gov Upon binding to HA, CD44 can cluster on the cell surface, initiating a cascade of intracellular signals. glycoforum.gr.jp
CD44-mediated signaling is multifaceted and impacts numerous aspects of cell behavior. mdpi.comfrontiersin.org The cytoplasmic tail of CD44 lacks intrinsic kinase activity but associates with cytoskeletal proteins such as ankyrin and the ERM (ezrin, radixin, moesin) proteins, linking the extracellular matrix to the actin cytoskeleton. nih.govnih.gov This linkage is crucial for cell migration and adhesion. mdpi.com Furthermore, HA-CD44 interaction activates several key signaling pathways, including:
The PI3K/Akt Pathway : This interaction promotes cell survival and can inhibit apoptosis. nih.govnih.gov
The Ras-MAPK Pathway : This cascade is often linked to cell proliferation and differentiation. nih.govglycoforum.gr.jp
Src Family Kinases : CD44 can associate with and activate Src kinases, which are pivotal in regulating cell motility and invasion. mdpi.comglycoforum.gr.jpnih.gov
These signaling events collectively allow cells to respond to changes in their microenvironment as signaled by the presence and size of hyaluronan. glycoforum.gr.jpfrontiersin.org
The Receptor for Hyaluronan-Mediated Motility (RHAMM), also known as HMMR, is another important protein that interacts with hyaluronan. nih.govfrontiersin.org Unlike CD44, RHAMM lacks a transmembrane domain and is found both on the cell surface and in intracellular compartments, including the cytoplasm and nucleus. frontiersin.orgaacrjournals.org On the cell surface, RHAMM often cooperates with other receptors, such as CD44 and growth factor receptors (e.g., PDGFR), to transduce signals. frontiersin.orgmdpi.com
The primary role attributed to the HA-RHAMM interaction is the promotion of cell motility. frontiersin.orgnih.gov This signaling can activate pathways such as the ERK1/2 MAP kinase cascade, which influences cytoskeletal rearrangements necessary for cell movement. frontiersin.orgmdpi.com Intracellularly, RHAMM has distinct functions related to cell dynamics, including associating with microtubules and playing a role in mitotic spindle assembly and stability. frontiersin.orgaacrjournals.org This dual localization allows RHAMM to influence cell behavior through both extracellular sensing and direct interaction with the intracellular machinery of cell division and movement. frontiersin.org
Table 3: Comparison of Hyaluronan Receptors CD44 and RHAMM
| Feature | CD44 | RHAMM (HMMR) |
|---|---|---|
| Structure | Transmembrane glycoprotein. frontiersin.org | Lacks transmembrane domain. frontiersin.org |
| Cellular Location | Cell surface. frontiersin.org | Cell surface, cytoplasm, nucleus. frontiersin.orgaacrjournals.org |
| Primary Ligand | Hyaluronan. frontiersin.org | Hyaluronan. aacrjournals.org |
| Key Cellular Roles | Cell adhesion, migration, proliferation, survival. mdpi.comnih.gov | Cell motility, mitotic spindle regulation. frontiersin.orgaacrjournals.org |
| Associated Signaling | PI3K/Akt, Ras/MAPK, Src kinases. nih.govnih.gov | ERK1/2, cooperates with CD44 and growth factor receptors. frontiersin.orgmdpi.com |
Hyaluronan-Receptor Mediated Cellular Interactions
Intercellular Adhesion Molecule 1 (ICAM-1) and Other Hyaladherins in Biological Recognition
Sodium hyaluronate, the salt form of hyaluronic acid (HA), exerts its diverse biological effects by interacting with a variety of specific binding proteins known as hyaladherins. glycoforum.gr.jp These proteins are crucial for mediating the recognition of hyaluronan and translating this binding into cellular signals. glycoforum.gr.jpfrontiersin.org The most well-characterized of these receptors is CD44, a transmembrane glycoprotein that serves as the principal receptor for hyaluronan on many cell types. numberanalytics.commadridge.org The interaction between HA and CD44 is fundamental to numerous cellular processes, including cell adhesion, migration, and proliferation, and is implicated in tissue repair and inflammation. madridge.orgwikipedia.orgmdpi.com
Another significant hyaladherin is the Receptor for Hyaluronan-Mediated Motility (RHAMM). mdpi.commdpi.com While RHAMM has identified binding domains for HA and is involved in regulating cell migration, much of its expression is intracellular, suggesting complex roles that may extend beyond direct interaction with extracellular hyaluronan. frontiersin.orgmdpi.com The binding of HA to its receptors like CD44 and RHAMM can trigger various intracellular signaling cascades, including pathways involving Src kinase, Ras, and protein kinase C, thereby modulating cell behavior. mdpi.com
Intercellular Adhesion Molecule 1 (ICAM-1), a member of the immunoglobulin superfamily, has also been identified as a functional receptor for sodium hyaluronate. aai.orgoup.com Expressed on various cells, including endothelial and epithelial cells, ICAM-1 is known for its role in leukocyte trafficking and cell-to-cell adhesion during inflammatory responses. oup.comsinobiological.commdpi.com Studies have shown that fragmented, intermediate molecular weight hyaluronan can significantly increase the expression of ICAM-1 on kidney tubular epithelial cells, suggesting a pro-inflammatory role in certain contexts. aai.orgnih.gov This interaction can facilitate the recruitment of leukocytes and contribute to tissue injury during inflammatory processes. aai.org The binding of hyaluronan to ICAM-1 can mediate the inhibitory effects of HA on the production of matrix metalloproteinases in rheumatoid synovial fibroblasts. oup.com
Beyond these, a broader family of hyaladherins contributes to the complex biology of hyaluronan. frontiersin.org These include proteins like Lymphatic Vessel Endothelial Hyaluronan Receptor 1 (LYVE-1), Layilin, and others that exhibit differences in tissue expression and binding affinity. mdpi.commdpi.com Some hyaladherins are secreted and assemble with HA to form the extracellular matrix (ECM) scaffold, while others are membrane-anchored receptors that transduce signals. mdpi.com This diverse group of binding proteins allows for the highly specific and context-dependent functional responses that cells exhibit in the presence of sodium hyaluronate. glycoforum.gr.jp
Molecular Weight-Dependent Modulation of Receptor-Mediated Cellular Responses
The biological functions of sodium hyaluronate are critically dependent on its molecular weight (MW). upc.eduresearchgate.net High-molecular weight hyaluronan (HMW-HA), typically with a mass greater than 500 kDa, and low-molecular weight hyaluronan (LMW-HA), which results from the fragmentation of HMW-HA, often elicit distinct and even opposing cellular responses. researchgate.netaai.orgmdpi.com This size-dependent duality is a key feature of hyaluronan biology, allowing it to act as a dynamic signaling molecule that reflects the state of the surrounding tissue. aai.org
HMW-HA is the predominant form in healthy, stable tissues and is generally associated with anti-inflammatory, immunosuppressive, and anti-angiogenic properties. researchgate.netaai.orgnih.gov It contributes to tissue homeostasis and structural integrity. upc.edufrontiersin.org When HMW-HA binds to its primary receptor, CD44, it can trigger signaling pathways that maintain cell quiescence and inhibit proliferation. upc.eduresearchgate.net For example, HMW-HA has been shown to suppress the proliferation of T-cells and enhance the function of regulatory T-cells, contributing to an anti-inflammatory environment. aai.org It can also negatively regulate pro-inflammatory signaling through Toll-like receptors (TLRs). researchgate.net
In contrast, during tissue injury, inflammation, or remodeling, HMW-HA is broken down into smaller fragments, including LMW-HA (e.g., <250 kDa) and even smaller oligomers (o-HA). upc.edunih.gov These smaller fragments act as damage-associated molecular patterns (DAMPs), signaling tissue distress and initiating pro-inflammatory and pro-angiogenic responses. researchgate.netaai.org LMW-HA competes with HMW-HA for receptor binding, often leading to different downstream effects. researchgate.net For instance, LMW-HA binding to CD44 and TLRs (specifically TLR2 and TLR4) can activate signaling pathways like NF-κB and MAPK, leading to the production of inflammatory cytokines, immune cell recruitment, and stimulation of cell proliferation and migration. mdpi.comresearchgate.netresearchgate.net This switch from HMW-HA to LMW-HA signaling is a crucial step in processes like wound healing and immune responses. upc.edu
The differential effects of HA based on its size are summarized in the table below, highlighting the opposing roles in key cellular processes.
| Biological Process | High-Molecular Weight (HMW) HA (>500 kDa) | Low-Molecular Weight (LMW) HA (<250 kDa) | Primary Receptors |
| Inflammation | Anti-inflammatory, immunosuppressive. researchgate.netaai.orgnih.gov | Pro-inflammatory, immunostimulatory. researchgate.netaai.org | CD44, TLR2, TLR4 researchgate.net |
| Angiogenesis | Anti-angiogenic. aai.orgmdpi.com | Pro-angiogenic. aai.orgmdpi.com | CD44, RHAMM nih.gov |
| Cell Proliferation | Inhibits or maintains homeostasis. wikipedia.orgupc.edu | Promotes proliferation. upc.edunih.gov | CD44, RHAMM mdpi.com |
| Cell Migration | Inhibits migration. nih.gov | Promotes migration. nih.govnih.gov | CD44, RHAMM mdpi.com |
| Tissue State | Associated with healthy, stable tissues. researchgate.net | Associated with injury, inflammation, and remodeling. upc.eduresearchgate.net | N/A |
Hyaluronan as a Central Component of the Extracellular Matrix (ECM)
Sodium hyaluronate is a fundamental glycosaminoglycan and a major structural component of the extracellular matrix (ECM) in virtually all vertebrate tissues, including connective, epithelial, and neural tissues. wikipedia.orgechelon-inc.comresearchgate.net Unlike other glycosaminoglycans, hyaluronan is a non-sulfated polysaccharide consisting of repeating disaccharide units of D-glucuronic acid and N-acetyl-D-glucosamine. echelon-inc.compatsnap.com It is synthesized at the plasma membrane and extruded directly into the extracellular space, where it plays a pivotal role in defining the biochemical and biophysical properties of the cellular microenvironment. frontiersin.orgecmjournal.org
Dynamic Contributions to ECM Organization and Microenvironmental Regulation
Sodium hyaluronate is a key organizer of the ECM, primarily due to its remarkable physicochemical properties. researchgate.net Its long, linear polymer chain and high negative charge allow it to attract and retain vast amounts of water, forming a hydrated, gel-like substance. aai.orgecmjournal.org This property is crucial for maintaining tissue hydration, turgor, and lubrication, particularly in tissues like skin and cartilage. wikipedia.orgmdpi.com The ability of hyaluronan to create hydrated spaces within the ECM provides a loose, permissive matrix that facilitates cell migration and proliferation, which is essential during processes like embryonic development and wound healing. ahajournals.org
Hyaluronan serves as a structural scaffold upon which other ECM components, such as proteoglycans like aggrecan and versican, assemble. upc.eduresearchgate.net These interactions form massive supramolecular aggregates that contribute significantly to the biomechanical resilience and structural integrity of tissues, most notably the ability of cartilage to resist compressive forces. glycoforum.gr.jpwikipedia.org The synthesis and degradation of hyaluronan are tightly regulated, allowing for dynamic changes in the ECM's physical properties. uminho.pt This constant turnover, where about one-third of the body's hyaluronan is replaced daily, enables the ECM to adapt to physiological demands and pathological conditions, thereby regulating the local microenvironment. wikipedia.orgmdpi.com
Regulation of Cell Adhesion, Migration, and Proliferation within the ECM Niche
Within the ECM, sodium hyaluronate is not merely a passive structural element but an active regulator of cell behavior. nih.gov It directly influences cell adhesion, migration, and proliferation by interacting with its cell surface receptors, primarily CD44 and RHAMM. numberanalytics.commdpi.comresearchgate.net This interaction triggers intracellular signaling pathways that control these fundamental cellular activities. researchgate.netuminho.pt
Cell Adhesion: Hyaluronan modulates cell adhesion to the ECM. The binding of HA to CD44 can influence the expression and function of other adhesion molecules, such as integrins, thereby regulating how cells attach to various matrix components like fibronectin and collagen. numberanalytics.commdpi.comupc.edu The size of the hyaluronan molecule plays a role; for instance, some studies suggest that low molecular weight fragments may promote cell adhesion more effectively than high molecular weight forms. nih.gov
Cell Migration: Hyaluronan provides a hydrated, open matrix that physically facilitates cell movement. ecmjournal.orgahajournals.org Furthermore, the interaction between HA and its receptors is crucial for the migratory process itself. wikipedia.orgnih.gov The synthesis of hyaluronan at the leading edge of a migrating cell can help facilitate detachment from the matrix, an essential step in cell locomotion. wikipedia.org Studies have shown that sodium hyaluronate promotes the migration of various cell types, including corneal epithelial cells and fibroblasts, a key factor in wound re-epithelialization. nih.govnih.govresearchgate.net
Cell Proliferation: The effect of hyaluronan on cell proliferation is strongly dependent on its molecular weight. upc.edu High molecular weight HA, prevalent in stable tissues, generally restrains cell proliferation. upc.edu In contrast, when tissues are injured, the resulting low molecular weight HA fragments can stimulate cell proliferation as part of the repair process. upc.edunih.gov This regulation is mediated through receptor binding, which activates signaling cascades that control the cell cycle. mdpi.comresearchgate.net
Participation in ECM Remodeling Processes and Tissue Adaptation
Sodium hyaluronan is an active participant in the dynamic process of ECM remodeling, which is fundamental to tissue development, wound healing, and adaptation to injury. upc.edufrontiersin.org Increased production of hyaluronan is a characteristic feature of tissues undergoing active remodeling. ahajournals.org During the initial phases of wound healing, there is a surge in hyaluronan synthesis, creating a provisional matrix that is rich in HA. upc.eduahajournals.org This initial matrix facilitates the infiltration of inflammatory cells and fibroblasts and supports the proliferation and migration of cells needed for tissue repair. ahajournals.org
As the remodeling process progresses, the nature of the ECM changes. The initial HA-rich matrix is gradually replaced by a more fibrous matrix, rich in collagen, which provides greater tensile strength to the healed tissue. ahajournals.org The degradation of high molecular weight HA into smaller fragments during inflammation is a key signal that drives this remodeling cascade. upc.edu These fragments stimulate the expression of inflammatory mediators and enzymes, such as matrix metalloproteinases (MMPs), which are responsible for breaking down and reorganizing ECM components. oup.commdpi.com This controlled degradation and synthesis allow the tissue to adapt its structure and function in response to physiological or pathological stimuli, with hyaluronan acting as a central orchestrator of the process. researchgate.netfrontiersin.org
Hyaluronan-Mediated Biological Processes
(Content for this section is detailed in the preceding subsections 2.2.3, 2.2.4, 2.3.1, 2.3.2, and 2.3.3)
Compound and Protein List
| Name | Type |
| Sodium Hyaluronate | Glycosaminoglycan Salt |
| Hyaluronic Acid (HA) | Glycosaminoglycan |
| D-glucuronic acid | Monosaccharide |
| N-acetyl-D-glucosamine | Monosaccharide |
| CD44 | Protein (Receptor) |
| Intercellular Adhesion Molecule 1 (ICAM-1) | Protein (Receptor) |
| Receptor for Hyaluronan-Mediated Motility (RHAMM) | Protein (Receptor) |
| Lymphatic Vessel Endothelial Hyaluronan Receptor 1 (LYVE-1) | Protein (Receptor) |
| Layilin | Protein (Receptor) |
| Toll-like Receptor 2 (TLR2) | Protein (Receptor) |
| Toll-like Receptor 4 (TLR4) | Protein (Receptor) |
| Src kinase | Protein (Enzyme) |
| Ras | Protein (Signaling) |
| Protein kinase C | Protein (Enzyme) |
| NF-κB | Protein (Transcription Factor) |
| Mitogen-Activated Protein Kinase (MAPK) | Protein (Enzyme) |
| Aggrecan | Proteoglycan |
| Versican | Proteoglycan |
| Fibronectin | Protein (ECM) |
| Collagen | Protein (ECM) |
| Matrix Metalloproteinase (MMP) | Protein (Enzyme) |
Regulation of Cell Phenotype and Differentiation Pathways
Sodium hyaluronate, a salt form of hyaluronan (HA), is a key component of the extracellular matrix (ECM) that significantly influences cellular behavior, including the regulation of cell phenotype and differentiation. biorxiv.orgplos.org Its effects are largely dependent on its molecular weight (MW) and its interaction with specific cell surface receptors, which triggers a cascade of intracellular signaling events. nih.govjneurosci.org
Hyaluronan plays a crucial role in directing the differentiation of various stem cell lineages, including chondrogenesis, osteogenesis, and smooth muscle cell differentiation. This is achieved through its interaction with receptors such as CD44 and the Receptor for Hyaluronan-Mediated Motility (RHAMM). nih.govnih.gov These interactions can activate downstream signaling pathways, including the Raf/MEK/ERK pathway, which enhances cell proliferation, and pathways involving cytoskeletal rearrangement, which affect cell motility and differentiation. nih.govjneurosci.org
In the context of chondrogenesis, high-molecular-weight hyaluronan (HMW-HA) has been shown to improve the chondrogenic differentiation of human mesenchymal stem cells (MSCs). dovepress.comnih.govoup.com When used as a supplement in culture medium, especially in combination with mechanical loading, HMW-HA significantly increases the deposition of cartilage-like matrix and the synthesis of sulfated glycosaminoglycans. dovepress.comnih.govoup.com This process is associated with the stabilization of the chondrocyte phenotype, characterized by a reduced upregulation of the hypertrophic marker collagen X and an increased ratio of collagen type II to type X. dovepress.comnih.govoup.com Gene expression analysis reveals that HMW-HA supports the expression of key chondrogenic markers such as ACAN and SOX9. ulb.ac.benih.govmdpi.com
The role of hyaluronan in osteogenesis is also significant. Sodium hyaluronate can stimulate osteoprogenitor cells to migrate, proliferate, and differentiate into osteoblasts. nih.govhyaluronicacidsupplier.com This is mediated by its binding to cell surface receptors like CD44 and RHAMM. nih.govhyaluronicacidsupplier.comrsc.org Studies have shown that functionalizing materials with sodium hyaluronate can enhance the deposition of mineralized bone nodules by increasing the expression of osteogenic markers such as osteopontin, osteocalcin, and runt-related transcription factor 2 (RUNX2). nih.gov Furthermore, the combination of sodium hyaluronate with other biomaterials has been found to promote the expression of bone morphogenetic proteins (BMP-2 and BMP-4), which are crucial for bone formation. nih.gov
Hyaluronan is also integral to the differentiation of embryonic stem cells (ESCs) into a smooth muscle cell (SMC) lineage. nih.govnih.gov This differentiation process coincides with an increased expression of hyaluronan synthase 2 (HAS2) and the accumulation of an extracellular HA matrix. nih.gov The interaction of HA with its primary receptor, CD44, is crucial for this process, as it leads to the activation of the ERK1/2 signaling pathway and suppression of the EGFR signaling pathway. nih.gov High-molecular-weight HA, in particular, promotes the association between CD44 and EGFR, driving the differentiation of ESCs towards a vascular lineage. nih.govnih.gov
Table 1: Effects of Sodium Hyaluronate on Cell Differentiation
| Cell Type | Hyaluronan Form | Key Findings | Affected Markers/Pathways |
|---|---|---|---|
| Human Mesenchymal Stem Cells (hMSCs) | High-Molecular-Weight (HMW-HA) | Promotes chondrogenic differentiation; increases cartilage matrix deposition. dovepress.comnih.govoup.com | ↑ ACAN, SOX9, Collagen II/X ratio; ↓ Collagen X. dovepress.comoup.comulb.ac.benih.gov |
| Osteoprogenitor Cells | Sodium Hyaluronate (HY) | Stimulates migration, proliferation, and differentiation into osteoblasts. nih.govhyaluronicacidsupplier.com | ↑ Osteopontin, Osteocalcin, RUNX2, BMP-2, BMP-4. nih.gov |
| Embryonic Stem Cells (ESCs) | High-Molecular-Weight (HMW-HA) | Drives differentiation into smooth muscle cell (SMC) lineage. nih.govnih.gov | ↑ HAS2, ERK1/2 activation; ↓ EGFR signaling. nih.gov |
Mechanistic Insights into Angiogenesis Modulation by Hyaluronan
Hyaluronan exhibits a dualistic role in the modulation of angiogenesis, the formation of new blood vessels, with its effects being contingent on its molecular weight. ulb.ac.bemdpi.comtandfonline.com High-molecular-weight hyaluronan (HMW-HA), the native form found in the extracellular matrix, is generally considered to be anti-angiogenic, inhibiting the proliferation and migration of endothelial cells. mdpi.comnih.govnih.govaai.org In contrast, low-molecular-weight hyaluronan (LMW-HA) fragments, which are generated during tissue injury and inflammation, are pro-angiogenic, stimulating endothelial cell proliferation, migration, and tube formation. ulb.ac.bemdpi.comtandfonline.comnih.gov
The pro-angiogenic effects of LMW-HA are mediated through its interaction with several cell surface receptors, most notably CD44 and RHAMM, which are expressed on endothelial cells. mdpi.comtandfonline.comnih.gov The binding of LMW-HA to these receptors initiates intracellular signaling cascades that drive the angiogenic process. For instance, the interaction between LMW-HA and CD44 can induce the production of vascular endothelial growth factor (VEGF), a potent pro-angiogenic factor, which in turn stimulates endothelial cell proliferation. nih.govmdpi.com Similarly, the engagement of RHAMM by LMW-HA has been shown to be crucial for endothelial cell motility. nih.gov
Further mechanistic studies have revealed that LMW-HA can stimulate the phosphorylation of Src, FAK, and ERK1/2 proteins, leading to the upregulation of c-jun and c-fos, which are involved in cell proliferation and differentiation. This signaling is dependent on CD44, as silencing of this receptor reverses these effects. In some contexts, LMW-HA can also activate protein kinase C α/βII (PKCα/βII) and extracellular-regulated kinase 1/2 (ERK1/2) through its interaction with the lymphatic vessel endothelial hyaluronan receptor 1 (LYVE-1), a homolog of CD44, to promote lymphangiogenesis. plos.org
The process of endothelial cell sprouting and lumen formation is also influenced by hyaluronan. Autocrine production of hyaluronan by endothelial cells, specifically through the upregulation of HAS2, has been shown to be essential for tubulogenesis. nih.govnih.gov This endogenously produced HA is found within the lumens of developing tubes and its synthesis is critical for lumen formation, as demonstrated by the inhibitory effects of HA synthesis inhibitors. nih.govnih.gov
Table 2: Mechanistic Insights into Hyaluronan-Modulated Angiogenesis
| Hyaluronan Form | Effect on Angiogenesis | Key Receptors | Downstream Signaling Pathways/Mediators |
|---|---|---|---|
| High-Molecular-Weight (HMW-HA) | Anti-angiogenic | - | Inhibition of endothelial cell proliferation and migration. mdpi.comnih.govnih.govaai.org |
| Low-Molecular-Weight (LMW-HA) | Pro-angiogenic | CD44, RHAMM, LYVE-1 | ↑ VEGF production, Src/FAK/ERK1/2 phosphorylation, PKCα/βII activation. plos.orgnih.govmdpi.com |
| Autocrine HA (via HAS2) | Promotes tubulogenesis | - | Essential for lumen formation in sprouting vessels. nih.govnih.gov |
Molecular Mechanisms of Inflammation Control by Specific Hyaluronan Fragments
The molecular weight of hyaluronan is a critical determinant of its role in inflammation, with high-molecular-weight and low-molecular-weight fragments often exerting opposing effects. nih.govnih.govmdpi.com Native HMW-HA is generally considered to be anti-inflammatory and plays a role in maintaining tissue homeostasis. nih.govaai.org In contrast, LMW-HA fragments, which are generated during tissue injury and inflammation through the action of hyaluronidases or reactive oxygen species, act as damage-associated molecular patterns (DAMPs) and are pro-inflammatory. dovepress.commdpi.comfrontiersin.org
The pro-inflammatory effects of LMW-HA are mediated through its interaction with Toll-like receptors (TLRs), particularly TLR2 and TLR4, often in complex with CD44. nih.govfrontiersin.orgbiologists.com This engagement triggers downstream signaling pathways that culminate in the activation of the transcription factor NF-κB. dovepress.comnih.gov Activated NF-κB then translocates to the nucleus and induces the expression of a wide range of pro-inflammatory genes, including those for cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6), as well as chemokines like macrophage inflammatory protein-1 alpha (MIP-1α) and monocyte chemoattractant protein-1 (MCP-1). nih.govnih.govmdpi.com
Studies have shown that LMW-HA can induce the production of these inflammatory mediators in various immune cells, including macrophages and dendritic cells. nih.govfrontiersin.org For example, LMW-HA has been demonstrated to stimulate the production of IL-12, a key pro-inflammatory cytokine, by elicited macrophages in a CD44-dependent manner. oup.com Furthermore, LMW-HA can polarize macrophages towards a pro-inflammatory M1 phenotype, characterized by the upregulation of genes such as nos2, tnf, and il12b, and the enhanced secretion of nitric oxide and TNF-α. nih.govacs.org
Conversely, HMW-HA exerts anti-inflammatory effects through several mechanisms. It can suppress TLR signaling, in part by upregulating A20, a negative regulator of TLR pathways, through a CD44 and TLR4-dependent mechanism. nih.gov This can protect against the septic response to lipopolysaccharide (LPS). nih.gov HMW-HA also promotes a pro-resolving M2-like macrophage phenotype, characterized by the upregulation of anti-inflammatory genes such as arg1 and il10. acs.org Additionally, HMW-HA can enhance the suppressive function of regulatory T cells (Tregs) and upregulate the transcription factor FOXP3, further contributing to the resolution of inflammation. aai.org
Table 3: Molecular Mechanisms of Inflammation Control by Hyaluronan Fragments
| Hyaluronan Form | Effect on Inflammation | Key Receptors | Downstream Mechanisms |
|---|---|---|---|
| High-Molecular-Weight (HMW-HA) | Anti-inflammatory | CD44, TLR4 | Upregulation of A20, suppression of TLR signaling, promotion of M2 macrophage phenotype, enhancement of Treg function. nih.govaai.orgacs.org |
| Low-Molecular-Weight (LMW-HA) | Pro-inflammatory | CD44, TLR2, TLR4 | Activation of NF-κB, induction of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and chemokines, polarization towards M1 macrophage phenotype. nih.govnih.govmdpi.comfrontiersin.orgnih.govacs.org |
Sodium Hyaluronate Based Biomaterials in Regenerative Engineering
Engineering Principles for Hyaluronate Scaffolds
The design of effective sodium hyaluronate scaffolds for tissue engineering hinges on the precise control of their physical and biological characteristics. omicsonline.org Key engineering principles focus on tailoring the mechanical performance, biodegradation rate, and micro-architecture to create an optimal environment for cell growth and tissue formation. omicsonline.orgnih.gov
Strategies for Tailoring Mechanical Performance and Viscoelasticity
The mechanical properties of sodium hyaluronate scaffolds are critical for providing structural support to regenerating tissues. acs.org Native sodium hyaluronate solutions, while possessing useful viscoelastic properties, often lack the mechanical stability required for many tissue engineering applications. scirp.org Therefore, various strategies are employed to enhance their mechanical performance.
Cross-linking is a primary method used to improve the mechanical integrity of hyaluronate scaffolds. google.com By creating covalent or physical bonds between the polymer chains, a stable three-dimensional network is formed, increasing the stiffness and elasticity of the resulting hydrogel. mdpi.com The extent of cross-linking directly influences the mechanical properties; a higher cross-linking density generally leads to a stiffer scaffold. nih.gov
The viscoelasticity of hyaluronate-based biomaterials can be tuned by several factors, including the molecular weight of the sodium hyaluronate, the concentration of the polymer, and the cross-linking methodology. scirp.orgacs.org For instance, solutions made with higher molecular weight sodium hyaluronate exhibit increased viscosity. acs.org The incorporation of other polymers, such as gelatin or alginate, can also modify the viscoelastic properties, allowing for the creation of composite hydrogels with tailored mechanical responses. nih.govmdpi.com Furthermore, the addition of nanoparticles, such as those made from hyaluronic acid itself, can titrate the viscoelastic properties of the hydrogel, potentially improving injectability while maintaining elasticity. acs.org
Table 1: Factors Influencing Mechanical Properties of Sodium Hyaluronate Scaffolds
| Factor | Effect on Mechanical Properties |
| Molecular Weight | Higher molecular weight generally increases viscosity and stiffness. acs.org |
| Concentration | Higher polymer concentration leads to a denser network and increased stiffness. nih.gov |
| Cross-linking Density | Increased cross-linking enhances mechanical stability and stiffness. nih.gov |
| Composite Materials | Incorporation of other polymers can modulate viscoelasticity and strength. nih.govmdpi.com |
Controlled Biodegradation Kinetics in Biomaterial Design
The degradation rate of a scaffold is a critical design parameter, as it should ideally match the rate of new tissue formation, providing support during the healing process and then gradually resorbing. nih.govnih.gov Unmodified sodium hyaluronate is rapidly degraded in the body by enzymes such as hyaluronidases. nih.gov Therefore, controlling the biodegradation kinetics is essential for long-term applications.
The primary strategy to control degradation is through cross-linking. The density and type of cross-links significantly impact the scaffold's susceptibility to enzymatic and hydrolytic degradation. nih.gov Covalently cross-linked hydrogels are generally more resistant to degradation than physically cross-linked ones. mdpi.com By adjusting the degree of cross-linking, the degradation profile can be tailored from days to months. nih.gov
Table 2: Methods to Control Biodegradation of Sodium Hyaluronate Scaffolds
| Method | Mechanism | Outcome |
| Cross-linking Density | Higher density restricts enzyme access to cleavage sites. | Slower degradation rate. nih.gov |
| Chemical Modification | Altering the polymer backbone can reduce enzymatic recognition. | Tailored degradation profile. nih.gov |
| Composite Formulation | Blending with less degradable polymers. | Slower overall degradation. tandfonline.com |
| Scaffold Architecture | Pore size and interconnectivity affect enzyme penetration. | Controlled degradation kinetics. researchgate.net |
Micro- and Nano-Structural Control for Optimized Cell-Material Interactions
The micro- and nano-structure of a scaffold profoundly influences cell behavior, including adhesion, proliferation, and differentiation. oaepublish.com Engineering the scaffold's architecture to mimic the natural extracellular matrix is a key goal in regenerative engineering. mdpi.com
Techniques such as electrospinning can produce nanofibrous scaffolds that resemble the fibrous nature of the ECM, providing topographical cues that guide cell alignment and morphology. mdpi.com The porosity and pore size of the scaffold are also critical, as they must be sufficient to allow for cell infiltration, nutrient transport, and waste removal. nih.gov Methods like layer-by-layer assembly can be used to apply nanoscale coatings to scaffolds, which can tailor surface properties and control porosity. rsc.org
At the molecular level, the presentation of bioactive signals is crucial. Sodium hyaluronate itself interacts with cell surface receptors like CD44, playing a role in cell signaling. oaepublish.comnih.gov The structure of the hyaluronate can be chemically modified to alter these interactions. For instance, deacetylation and sulfation of the hyaluronate polymer can decrease its interaction with CD44. nih.gov Furthermore, the scaffold can be functionalized with specific peptides or growth factors to promote desired cellular responses, such as enhanced cell adhesion or differentiation. acs.org
Hyaluronate-Derived Hydrogels for Biomedical Applications
Hydrogels, which are three-dimensional networks of hydrophilic polymers that can absorb large amounts of water, are a primary form of sodium hyaluronate-based biomaterials. mdpi.com Their high water content and soft consistency make them excellent mimics of soft tissues. mdpi.com The fabrication method plays a critical role in determining the final properties and suitability of the hydrogel for a specific biomedical application.
Fabrication of Hydrogels via Physical Crosslinking Methodologies
Physical cross-linking involves the formation of a hydrogel network through non-covalent interactions, such as hydrogen bonds, electrostatic interactions, and polymer chain entanglements. mdpi.com These methods are often simpler and use milder conditions than chemical cross-linking, which can be advantageous for encapsulating sensitive biological molecules or cells. nih.gov
Physically cross-linked hydrogels can be "smart" or "stimuli-responsive," meaning they can undergo a sol-gel transition in response to changes in environmental conditions like temperature, pH, or ionic strength. nih.gov For example, some polymers exhibit a lower critical solution temperature (LCST), becoming less water-soluble and forming a gel as the temperature rises above this point. nih.gov Ionic cross-linking is another physical method where multivalent cations can interact with the negatively charged carboxyl groups of sodium hyaluronate to form a gel. chemrxiv.org
However, a significant drawback of physically cross-linked hydrogels is their often lower mechanical stability compared to their chemically cross-linked counterparts due to the reversible nature of the physical bonds. researchgate.net
Advanced Chemical Crosslinking Techniques for Enhanced Hydrogel Stability (e.g., Carbodiimide (B86325), Radical Polymerization, Enzymatic Methods)
Chemical cross-linking creates stable, irreversible covalent bonds between polymer chains, resulting in hydrogels with enhanced mechanical stability and durability. mdpi.comresearchgate.net A variety of chemical cross-linking techniques have been developed for sodium hyaluronate.
Carbodiimide Chemistry: This is a widely used method that activates the carboxyl groups of hyaluronic acid, allowing them to react with nucleophiles, such as the hydroxyl groups on another hyaluronic acid chain or amine groups on a cross-linking molecule. nih.gov 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) is a common water-soluble carbodiimide used for this purpose. google.com This technique allows for the formation of stable amide or ester linkages. google.com
Radical Polymerization: This method involves introducing polymerizable groups, such as methacrylate (B99206) or acrylate (B77674) moieties, onto the hyaluronic acid backbone. elspub.comnih.gov In the presence of a photoinitiator and light, or a chemical initiator, these groups undergo free-radical polymerization to form a cross-linked network. nih.govnih.gov This technique offers excellent control over the cross-linking process and the resulting mechanical properties. nih.gov
Enzymatic Crosslinking: This approach utilizes enzymes to catalyze the formation of covalent bonds between polymer chains under mild, physiological conditions. nih.gov For example, horseradish peroxidase (HRP) can be used to cross-link tyramine-modified hyaluronic acid in the presence of hydrogen peroxide. mdpi.comutwente.nl Another enzyme, transglutaminase, can also be employed to form cross-links in suitably modified hyaluronic acid hydrogels. epfl.ch Enzymatic cross-linking is highly specific and biocompatible, making it ideal for in situ gelation and cell encapsulation. rsc.org
Table 3: Comparison of Advanced Chemical Crosslinking Techniques for Sodium Hyaluronate Hydrogels
| Crosslinking Technique | Crosslinker/Initiator Examples | Bond Type | Advantages |
| Carbodiimide Chemistry | EDC, NHS google.comsci-hub.se | Amide, Ester google.com | Well-established, versatile. nih.gov |
| Radical Polymerization | Photoinitiators (e.g., Irgacure), Chemical initiators nih.govnih.gov | Carbon-Carbon | High control, tunable properties. nih.govelspub.com |
| Enzymatic Crosslinking | Horseradish Peroxidase (HRP), Transglutaminase mdpi.comepfl.ch | Various covalent bonds | Biocompatible, mild conditions, in situ formation. nih.govrsc.org |
Composite Biomaterials: Hyaluronate Integration with Other Biopolymers (e.g., Collagen, Chitosan (B1678972), Alginate)
The integration of sodium hyaluronate with other natural biopolymers such as collagen, chitosan, and alginate creates composite biomaterials with enhanced properties that are superior to the individual components. bohrium.com These composites are designed to better mimic the complex extracellular matrix (ECM) of native tissues, thereby improving their functionality in regenerative engineering. bohrium.com
Hyaluronate-Collagen Composites: Collagen, the primary structural protein in connective tissues, provides significant tensile strength and elasticity. nih.gov When combined with hyaluronic acid (HA), the resulting composite scaffold exhibits improved mechanical properties and biological performance. For instance, cross-linking tilapia skin collagen with sodium hyaluronate significantly increases the tensile strength of the resulting membrane, making it a more robust candidate for applications like guided tissue regeneration (GTR). nih.gov Research has shown that collagen-hyaluronate scaffolds can support cell attachment and proliferation effectively. nih.gov These composites are widely investigated as biomaterials for tissue engineering scaffolds, providing a high surface area and porosity that is conducive to cell adhesion and guidance for nerve fibers. nih.gov In diabetic wound healing applications, hydrogels made from methacrylated recombinant human collagen and methacrylated hyaluronic acid (HAMA) have demonstrated good biocompatibility and the ability to promote fibroblast proliferation and migration. acs.org
Hyaluronate-Chitosan Composites: Chitosan, a cationic polysaccharide derived from chitin, is known for its biocompatibility, biodegradability, and antibacterial properties. mdpi.commdpi.com When combined with the anionic hyaluronic acid, an ionic interaction occurs, creating a stable blend. utwente.nl This combination is particularly promising for cartilage tissue engineering, as HA is a major component of the cartilage ECM and its inclusion can enhance the formation of cartilage-specific matrix by chondrocytes. mdpi.comutwente.nl Studies have shown that chitosan-HA composite scaffolds are non-cytotoxic and promote cell adhesion. utwente.nl The incorporation of HA into chitosan scaffolds can improve the pore network configuration and enhance cartilage ECM production. utwente.nl Furthermore, these composites are explored for bone tissue engineering, where chitosan's structural similarity to glycosaminoglycans fosters cell adhesion and proliferation. tandfonline.com
Hyaluronate-Alginate Composites: Alginate, a polysaccharide extracted from seaweed, is widely used in tissue engineering to form hydrogels. mdpi.comnih.gov Composites of alginate and hyaluronic acid are attractive because they combine the properties of both materials to create more effective biomaterials for applications like cartilage regeneration and drug delivery. bohrium.com While both are biocompatible, they have different chemical structures and gel-forming mechanisms. bohrium.com Alginate-based composites have shown potential for cartilage regeneration, and their combination with HA can further enhance their biomedical efficacy. bohrium.com For instance, RGD-modified alginate has been shown to increase arteriole density, indicating angiogenic potential, a crucial aspect of tissue regeneration. royalsocietypublishing.org
**Table 1: Comparison of Sodium Hyaluronate Composite Biomaterials**
| Composite Type | Integrated Biopolymer | Key Advantages of Combination | Research Findings & Applications | Citations |
| :--- | :--- | :--- | :--- | :--- |
| **Hyaluronate-Collagen** | Collagen | Enhanced mechanical strength, elasticity, and cell adhesion; mimics connective tissue structure. | Increased tensile strength in GTR membranes; supports fibroblast proliferation for wound healing; provides guidance for nerve regeneration. |[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEg8DTMboaJ4K5AEKWb8eoj448l5JOQcUFRIAu-bnD1nLUDL-YB_DKtwyk0ZCFQiYvSTRqW4Yz8zbbOQmphgJi89Ev1h3okNtdjISJRY_kLcvcaMFj62tqYy2czYSdyrZXhL2uCgFXFnSHq3xA%3D)][ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHNQJwX2BsDUV2OlGgOY4lIPy-MWy8mG4gVSPVGa4l_Q_gcVrpyYlWQMn1gokq-08UubL004P8TG8hNphBTTsiGGg20LdvkVwnR-SISJJQSjSj5V1W_dN8fS1D2nDprlFFwWQJp7m9EiMDlzGJP)][ acs.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFHWuzIzLugMKAzDX4A8Cg8vRMhbB5jrbageBauulqnZq4CIcyrMN0Kq1ZQZ1E9jBGzb8840QTAnlCxkKW1aCnym9t0vwVKeArOSex0L2Ka8G-5qo6wsUS1NE9SuW6GbkcuzHoyRodk5FpYax8LD0l_s8_UC5n16w%3D%3D)] |
| **Hyaluronate-Chitosan** | Chitosan | Stable ionic interaction; improved pore structure; enhanced cartilage-specific matrix production; antibacterial properties. | Promotes chondrocyte adhesion and ECM formation in cartilage engineering; fosters cell adhesion for bone repair. |[ mdpi.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGM52W7R78-p1ua23rn-AIE5Xg57NavusF89eJNbHrD09JX6E7zpNJI03eCUpF_ySd59jbfkgg0dIXCOFRe7GLeghP7TuMWPH8HPGM6Q86Vc53rAjq5I1Bm89yDDxnPymWE-A%3D%3D)][ utwente.nl(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGle8T7FZLr3_XBB_n0OPU3qmnPJdkcPXjHZAElzSAKAQ5sjCWJ5ahtqQUe_2f36zeX2cg5wJy9q6NagEf8An4f_qvfz-5PICHIalGOziWDP-w63BVcSzPnC3lMbnCymYtccpIpa_vG5Re8bvqwNQ_mKLLO-eH-cSYJHsiuLA%3D%3D)][ tandfonline.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHm_xc6vicOkVDMAM6zvcDgXuhqbyvPeENxwr7mjagW9E-P3C3BQytbnsBt8QjEEwIwySQ7Lsh1pA5-gzjEVrt0Nswyb8AcJmWnP-iIg-dkzGt-S5C9PgGJ3QMRz_VLCoGxrlGLuQcxbh8I8kavdS8x1IJT_PEIbxDIzFmDDw%3D%3D)] |
| **Hyaluronate-Alginate** | Alginate | Combines different gel-forming mechanisms for tailored properties; potential for enhanced bioactivity. | Used for cartilage regeneration; can be modified to promote angiogenesis; suitable for creating scaffolds with high porosity. |[ bohrium.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFG2Vjk02nOqS6oRPABNuz6JcIQwv_2OkyzswrZGLXUGy2QXDvm69Wa60cwuNS0yuD7qmV3Xfh1FGL5rftOr7CmgI7g_zbpMYsv2Z_zfGBOemQiA9bqhWUe49hQ_D2xXHd5XpuM24ptojZSSWZ24B-WZLmkuok-3Btjwawfcc6EZK-56XSeFSyQ0vsA5Ehke1KrypPTvJfKIJuWGxpWvW_sjYDVL7jV_DCU-AaT9mLO32H-W_mYD7QGf8Oz_0EcBFuDZ4d7zr8zjUTWFtEsD88_)][ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHTwXkUzvTcmt89Sn_AWy2tULPpZIBdSe0gwpTpDBYECcNdbz-tFb8CgptcB6A37W9CVfQ8MLaVgENU7uPRt9FCNAKFOWpkEP1L-bKtrAkgPaGQR-6Ifldr3XnxtOMf85vGIH92tXEertcWJoum)][ royalsocietypublishing.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHsslkRbkFtGqk96p_JqvUUxIQtMN-DE5ROUz1LAPjtaMMhhCw9qcOjpYueXFvq_t51Fqx9mwyLUPeggkBBPxDk5G95YFwX1ffZtBy4Rc0A4Q-IFhV2pU2ON4ZUvDIdOf7pA_8mr01Vk3vd3wbqMLt6EShyLz5plxs%3D)] |Functionalization of Hyaluronate Biomaterials for Cellular Guidance
Native hyaluronic acid biomaterials can have limitations, such as poor cell adhesion. mdpi.com To overcome this and to actively guide cellular behavior, HA scaffolds are often functionalized through various modification strategies. jobiost.com These modifications aim to create a microenvironment that mimics the natural ECM, providing specific cues to direct cell fate and tissue formation. jobiost.comnumberanalytics.com
Improving the interaction between cells and HA-based scaffolds is critical for successful tissue regeneration. numberanalytics.com Surface modification techniques are employed to alter the topographical, chemical, and mechanical properties of the scaffold surface to make it more conducive to cell attachment and growth. jobiost.com
Common strategies include:
Bioactive Coatings: Applying coatings of bioactive molecules or other polymers can significantly enhance cell-scaffold interactions. jobiost.comnumberanalytics.com For example, coating a poly(lactic-glycolic acid) (PLGA) scaffold with HA has been shown to enhance the adhesion and proliferation of mesenchymal stem cells (MSCs) for bone repair. mdpi.com
Chemical Modification: This involves introducing specific functional groups or molecules onto the HA backbone. numberanalytics.com This allows for precise control over the surface chemistry. jobiost.com For instance, immobilizing cell-adhesive peptides like RGD (Arg-Gly-Asp) can enhance cell adhesion and contractility. royalsocietypublishing.org
Physical Modification: Techniques such as plasma treatment can alter the surface properties of scaffolds, encouraging cell adhesion and proliferation. jobiost.com
Incorporation of Biological Molecules: Growth factors, cytokines, or other biological molecules can be physically entrapped or chemically linked to HA scaffolds to promote specific cellular responses, including proliferation. jobiost.com
These modifications create an environment that better supports cellular activities, which is a fundamental requirement for tissue engineering. nih.gov Research has demonstrated that surfaces modified with biomacromolecules improve cell proliferation and activity compared to unmodified surfaces. nih.gov
**Table 2: Surface Modification Strategies for Hyaluronate Biomaterials**
| Modification Strategy | Description | Effect on Cell Behavior | Example | Citations |
| :--- | :--- | :--- | :--- | :--- |
| **Bioactive Coatings** | Deposition of a layer of material onto the biomaterial surface. | Enhances cell adhesion and proliferation. | Coating PLGA scaffolds with HA improves mesenchymal stem cell (MSC) attachment for bone repair. |[ mdpi.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQETTWUXGqerU8zV1Ou_fsQUDIoBRvemMsRs1A9VCbSBGSx-3ALtMDJGqW1FhdSYNbl-ZCDlnuZwwPQ4mZpcZvcrdLZ_WSr_v06JA905vio26HeQ5FlKK5WNPK_HH9LkIgQcRA%3D%3D)][ jobiost.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGnWdf9g13ozQzSUp3jTEbttp8KvJFwF3OEGZMTs_4AHdkYZq5eG1g8JGKlq5pFy5esOAi4CCJrgw7vZKq-Y80OGytR_82EmEEvrm0PG3_92gI-HrBjFoGgwws3x0nGswzap6uVocBU8MrJAKEd0pbHJ5ZdIi6idS5y5Eel73dO0aw24gZ94w%3D%3D)][ numberanalytics.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH7QnnAPtjm53tvMvlITF2wt0IAwWjRkegQN-bYL9otQL02aO3eELqHDLATYew_-sUOCgcTM_UQIYnt3dJsr9gnE8OQttBEBDLQMxq8MVQx5IDGlEHom5TjcuW_XjBDz3TU9_21E5ZkQ5Gmn8gp2AR3kTjg-zkQ80T1qXOrc7twyhUAlyK3TLkEfNqRvvs%3D)] |
| **Chemical Modification** | Introduction of functional groups or molecules to the surface. | Provides specific binding sites for cells, improving adhesion. | Immobilizing RGD peptides on scaffolds enhances cardiomyocyte viability and contractility. |[ royalsocietypublishing.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHsslkRbkFtGqk96p_JqvUUxIQtMN-DE5ROUz1LAPjtaMMhhCw9qcOjpYueXFvq_t51Fqx9mwyLUPeggkBBPxDk5G95YFwX1ffZtBy4Rc0A4Q-IFhV2pU2ON4ZUvDIdOf7pA_8mr01Vk3vd3wbqMLt6EShyLz5plxs%3D)][ numberanalytics.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH7QnnAPtjm53tvMvlITF2wt0IAwWjRkegQN-bYL9otQL02aO3eELqHDLATYew_-sUOCgcTM_UQIYnt3dJsr9gnE8OQttBEBDLQMxq8MVQx5IDGlEHom5TjcuW_XjBDz3TU9_21E5ZkQ5Gmn8gp2AR3kTjg-zkQ80T1qXOrc7twyhUAlyK3TLkEfNqRvvs%3D)] |
| **Physical Modification** | Use of techniques like plasma treatment to alter surface topography and chemistry. | Encourages cell adhesion and proliferation. | Plasma treatment can modify a scaffold's surface properties to facilitate better cell-scaffold interactions. |[ jobiost.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGnWdf9g13ozQzSUp3jTEbttp8KvJFwF3OEGZMTs_4AHdkYZq5eG1g8JGKlq5pFy5esOAi4CCJrgw7vZKq-Y80OGytR_82EmEEvrm0PG3_92gI-HrBjFoGgwws3x0nGswzap6uVocBU8MrJAKEd0pbHJ5ZdIi6idS5y5Eel73dO0aw24gZ94w%3D%3D)] |
| **Biomolecule Incorporation** | Entrapping or chemically linking growth factors or cytokines to the scaffold. | Promotes specific cellular responses, including proliferation and differentiation. | Incorporating growth factors can enhance tissue regeneration by promoting cell proliferation. |[ jobiost.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGnWdf9g13ozQzSUp3jTEbttp8KvJFwF3OEGZMTs_4AHdkYZq5eG1g8JGKlq5pFy5esOAi4CCJrgw7vZKq-Y80OGytR_82EmEEvrm0PG3_92gI-HrBjFoGgwws3x0nGswzap6uVocBU8MrJAKEd0pbHJ5ZdIi6idS5y5Eel73dO0aw24gZ94w%3D%3D)][ numberanalytics.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFx-FmQR1k4QZizEA9wmbc7zXh3pVabq31IpyYQqsDH8OK2IX_YxQy98hhBEZPR6yjZi6nTcOPvBg1cm9m1BAPI902ty3T6b8rwa1jiyx1AadgZvU7DBU-VL_655Go6HluukIRliOVGEHAX0eRtzuO99MX2YewlTQzBJmbf551c4glLPJUuc5PGbRDyC0DurQ%3D%3D)] |A key goal in regenerative medicine is to direct the differentiation of stem cells into specific lineages to form functional tissues. pnas.org Hyaluronate scaffolds can be functionalized to provide the necessary cues to guide this process. oaepublish.com This can be achieved through the intrinsic properties of the scaffold itself or by incorporating signaling molecules. oaepublish.compnas.org
HA-based scaffolds can directly induce or promote stem cell differentiation. oaepublish.com In some cases, an HA scaffold alone can induce stem cells to differentiate into cartilage cells even without the addition of growth factors in the medium. oaepublish.com The interaction between cells and the HA material, often mediated by receptors like CD44, plays a crucial role in this process. oaepublish.com
To achieve more targeted and efficient differentiation, HA scaffolds are often used as delivery vehicles for growth factors. pnas.org These bioactive factors can be immobilized within the scaffold to provide sustained, localized signals to the cells. pnas.orgrsc.org For example:
Chondrogenesis (Cartilage Formation): Scaffolds can be loaded with transforming growth factor-beta 1 (TGF-β1) or TGF-β3 to induce chondrogenic differentiation of mesenchymal stem cells. pnas.orgrsc.org
Osteogenesis (Bone Formation): The incorporation of bone morphogenetic proteins (BMPs) into HA-based hydrogels can promote the differentiation of stem cells into bone-forming osteoblasts. nih.govfrontiersin.org
Neurogenesis (Neural Tissue Formation): HA scaffolds have been shown to support the differentiation of neural stem cells into neurons, astrocytes, and oligodendrocytes. nih.gov When seeded in HA-based meshes, adult stem cells can differentiate and express specific neural markers. nih.gov
The ability to control the spatiotemporal release of these bioactive factors is critical for maximizing the regenerative potential of the stem cells and achieving the formation of a stable, functional neotissue. rsc.org
The design of HA-based scaffolds is tailored to the specific requirements of the target tissue, considering its unique biological and mechanical properties.
For Cartilage Regeneration: Articular cartilage has a poor intrinsic capacity for repair, making tissue engineering a promising approach. acs.org HA is an ideal base material for cartilage scaffolds as it is a major component of the native cartilage ECM and plays a vital role in regulating chondrocyte function. oaepublish.com Bioactive scaffolds for cartilage repair are designed to:
Mimic the ECM: Hydrogels are often used as they resemble the highly hydrated environment of native cartilage. pnas.orgmdpi.com
Promote Chondrogenesis: Scaffolds are often combined with other materials like type II collagen or chondroitin (B13769445) sulfate (B86663) and loaded with chondrogenic growth factors like TGF-β to promote the formation of hyaline cartilage. rsc.orgfrontiersin.org
Provide Mechanical Support: While HA hydrogels are biologically active, their mechanical properties can be weak. They are often cross-linked or combined with other polymers to provide the necessary resilience to withstand joint loading. pnas.orgmdpi.com For example, combining a bioactive peptide amphiphile that binds TGF-β1 with crosslinked HA microgels creates a resilient, injectable material that can induce cartilage repair. pnas.org
For Bone Regeneration: Bone tissue engineering aims to create scaffolds that are osteoconductive (support bone growth), osteoinductive (induce bone formation), and osteogenic (contain bone-forming cells). ul.ie Since the mechanical properties of pure HA are insufficient for load-bearing bone applications, it is almost always used in composite form. oaepublish.com Bioactive scaffolds for bone regeneration often feature:
Composite Formulations: HA is combined with materials like collagen, chitosan, or ceramics such as tricalcium phosphate (B84403) (β-TCP) and hydroxyapatite (B223615) (HAp) to improve mechanical strength and mimic the mineral component of bone. oaepublish.comnih.govmdpi.com
Incorporation of Bioactive Ions and Factors: Scaffolds can be loaded with osteogenic agents. This includes growth factors like BMPs or bioactive ions such as strontium and zinc, which are known to promote bone formation. nih.govmdpi.com
Porous Architecture: Scaffolds are designed with an interconnected porous structure to allow for cell infiltration, nutrient transport, and vascularization, which are all essential for new bone formation. nih.govmdpi.com For example, a composite scaffold of gelatin, HA, and HAp can be designed to replicate the 3D architecture of trabecular bone. ul.ie
By carefully designing these composite and functionalized scaffolds, researchers can create bioactive environments that effectively guide the regeneration of specific tissues like cartilage and bone. pnas.orgnih.gov
Sodium Hyaluronate in Advanced Pharmaceutical Delivery Systems
Mechanistic Basis of Hyaluronate-Mediated Drug Delivery
The effectiveness of sodium hyaluronate as a drug delivery vehicle stems from its unique biological interactions and tunable physical properties. These characteristics allow for both targeted delivery to specific cells and the controlled release of therapeutic payloads over time.
Receptor-Targeted Delivery Mechanisms Utilizing Hyaluronate Interactions
Sodium hyaluronate’s ability to target specific cells is primarily mediated by its interaction with cell surface receptors that are often overexpressed in pathological conditions. The most notable of these is the CD44 receptor, a glycoprotein (B1211001) involved in cell adhesion, migration, and signaling. nih.govnih.govkoreascience.kr Many tumor cells, for instance, exhibit a high density of CD44 receptors on their surface. koreascience.krnih.gov By attaching anti-cancer drugs to sodium hyaluronate-based carriers, it is possible to achieve preferential accumulation of the therapeutic agent at the tumor site through receptor-mediated endocytosis. nih.govnih.govtandfonline.com This active targeting strategy enhances the drug's efficacy while minimizing its exposure to healthy tissues, thereby reducing potential side effects. nih.govmdpi.com
Other receptors, such as the Receptor for Hyaluronan-Mediated Motility (RHAMM) and the Intercellular Adhesion Molecule 1 (ICAM-1), also play a role in the cellular uptake of hyaluronate-based systems. tandfonline.comdrugbank.com The interaction with these receptors can trigger internalization of the drug carrier, delivering the therapeutic payload directly into the target cell. nih.gov The specific binding of hyaluronan to these receptors is a key advantage, enabling the development of highly selective drug delivery platforms. tandfonline.comnih.gov
Strategies for Sustained and Controlled Release of Therapeutic Agents
Beyond targeted delivery, sodium hyaluronate is instrumental in engineering systems for the sustained and controlled release of drugs. nih.govnih.gov Its physicochemical properties, such as high viscosity and the ability to form gels, allow for the creation of depots that gradually release the encapsulated therapeutic agent. nih.govtandfonline.com This is particularly beneficial for drugs with short biological half-lives, as it can maintain therapeutic concentrations over an extended period, reducing the need for frequent administrations. nih.gov
The release of drugs from hyaluronate-based carriers can be modulated by several factors. The molecular weight and concentration of the sodium hyaluronate, as well as the degree of cross-linking in hydrogel formulations, can be adjusted to control the diffusion rate of the encapsulated drug. nih.govmdpi.com Furthermore, the degradation of the hyaluronate matrix by enzymes like hyaluronidase (B3051955), which are often present at higher levels in inflamed or tumor tissues, can trigger the release of the drug at the desired site. researchgate.netnih.gov This enzymatic-mediated degradation provides an additional layer of control, ensuring that the drug is released in response to specific physiological cues. nih.gov Some systems are also designed to be responsive to pH changes in the microenvironment of diseased tissues. nih.govnih.gov
Design and Formulation of Hyaluronate-Based Carriers
The versatility of sodium hyaluronate allows for its formulation into a variety of drug delivery carriers, each with distinct advantages for specific therapeutic applications. These include hydrogels for localized delivery, nanoparticles and microcapsules for systemic transport, and liposomal systems for enhanced drug permeation.
Hydrogel Formulations for Localized and Sustained Release
Sodium hyaluronate hydrogels are three-dimensional, cross-linked polymer networks that can absorb and retain large amounts of water, making them ideal for localized and sustained drug delivery. nih.govdiva-portal.org These hydrogels can be formulated to be injectable, allowing for minimally invasive administration. nih.gov Once injected, they can form a depot at the target site, slowly releasing the entrapped therapeutic agent as the hydrogel matrix swells or degrades. tandfonline.comdiva-portal.org
The release kinetics from these hydrogels can be precisely controlled by modifying their physical and chemical properties. polimi.it For instance, the degree of cross-linking can be altered to create a denser network, which slows down the diffusion of the encapsulated drug. diva-portal.org Chemical modifications of the hyaluronate polymer can also be used to introduce specific functionalities, such as sensitivity to pH or enzymes, for on-demand drug release. nih.gov These hydrogels have been explored for a variety of applications, including the delivery of anti-inflammatory drugs to arthritic joints and the localized administration of chemotherapeutics to tumor sites. nih.gov
Below is a table summarizing research on sodium hyaluronate-based hydrogels for drug delivery:
| Hydrogel Composition | Cross-linking Method | Target Application | Key Findings |
| Oxidized HA/adipic acid dihydrazide | Chemical | Tendinopathy treatment | Sustained release of encapsulated drug. nih.gov |
| Thiolated HA (HA-SH) | Disulfide bond formation | Protein drug delivery | Controlled release vehicle for proteins like EPO. tandfonline.com |
| HA-based with glutaraldehyde (B144438) (GA) or urea (B33335) (UR) | Chemical | Pulmonary delivery | GA-crosslinked microparticles showed better aerosolization and swelling. diva-portal.org |
| HA and Pluronic F-127 | Physical (thermosensitive) | Atopic dermatitis treatment | Dual responsive (pH/temperature) hydrogel for enhanced skin permeation. nih.gov |
| HA with carbomer | Physical | Ocular drug delivery | Investigated drug diffusion and release kinetics. polimi.it |
Nanoparticles and Microcapsules for Encapsulation and Targeted Transport
Sodium hyaluronate can be used to fabricate nanoparticles and microcapsules, which are microscopic carriers designed to encapsulate and protect therapeutic agents during their transit through the body. koreascience.krnih.gov These carriers can be engineered to target specific tissues or cells, leveraging the receptor-mediated uptake mechanisms of hyaluronan. mdpi.comresearchgate.net
Nanoparticles formulated with sodium hyaluronate can improve the solubility and stability of hydrophobic drugs, enhancing their bioavailability. mdpi.com They can also be designed to cross biological barriers, such as the blood-brain barrier, to deliver drugs to otherwise inaccessible sites. nih.gov For example, neuroglobin has been successfully delivered to the brain after a stroke using sodium hyaluronate nanoparticles. nih.gov
Microcapsules, which are slightly larger than nanoparticles, are also used for drug encapsulation. rsc.orgmdpi.com A novel method for creating monodispersed sodium hyaluronate microcapsules without the need for chemical cross-linking involves creating an osmotic pressure difference to solidify drug-containing droplets. rsc.orgresearchgate.net These microcapsules can be embedded in other materials, such as biodegradable microneedles, for transdermal drug delivery. rsc.orgrsc.org
The table below presents findings from studies on sodium hyaluronate-based nanoparticles and microcapsules:
| Carrier Type | Drug/Molecule Encapsulated | Key Features and Findings |
| Nanoparticles | Neuroglobin | Successfully crossed the blood-brain barrier in a stroke model. nih.gov |
| Microcapsules | Anacardic Acid | pH-responsive release, with greater release at pH 6.8 and 7.4. nih.gov |
| Nanoparticles | Doxorubicin (B1662922) (DOX) | HA-PLGA block copolymer nanoparticles for targeted tumor delivery. nih.gov |
| Nanoparticles | Paclitaxel (PTX) | HA-ceramide self-assembled nanoparticles showed increased cellular uptake. nih.gov |
| Microcapsules | FITC-BSA (model protein) | Sustained release from microneedles embedded with microcapsules. rsc.org |
Liposomal and Hyalurosome Systems for Enhanced Drug Permeation and Bioavailability
Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs. mdpi.com When the surface of liposomes is coated with sodium hyaluronate, they are referred to as "hyalurosomes." mdpi.comunica.it This modification can enhance the stability of the liposomes and improve their ability to permeate through biological membranes, such as the skin. permegear.comnih.gov
The sodium hyaluronate coating on hyalurosomes can also facilitate targeted delivery to cells that overexpress hyaluronan receptors. nih.gov This has been shown to be particularly effective in delivering anti-cancer drugs to tumor cells. nih.gov The combination of the lipid bilayer of the liposome (B1194612) and the targeting capabilities of the hyaluronan shell creates a powerful drug delivery system with enhanced bioavailability and reduced off-target effects. nih.govmdpi.com Studies have shown that hyaluronate-decorated liposomes improve the skin penetration of various compounds. mdpi.com
Research on these systems has demonstrated their potential in various applications:
| System Type | Drug/Molecule | Application | Key Findings |
| Hyalurosomes | Curcumin | Skin inflammation | Improved drug deposition in the skin and promoted tissue remodeling. unica.it |
| HA-coated liposomes | Quercetin | Transdermal delivery | Multilayered liposomes with hyaluronate-chitosan improved stability and skin permeability. permegear.comnih.gov |
| HA-decorated liposomes | Quinoxaline derivative | Skin penetration | Enhanced penetration into deeper skin layers compared to uncoated liposomes. mdpi.com |
| HA-modified ethosomes | Curcumin | Psoriasis treatment | Targeted CD44 receptors in inflamed epidermis, enhancing skin retention. nih.gov |
| HA-coated liposomes | Doxorubicin (DOX) | Cancer therapy | Enhanced targeting ability to cancer cells with higher therapeutic effect. nih.gov |
Conjugate Formulations for Biorecognition and Precise Delivery
Sodium hyaluronate (HA), a naturally occurring glycosaminoglycan, has garnered significant interest for the development of advanced drug delivery systems due to its inherent biological properties. dovepress.comnih.gov Its ability to be chemically modified allows for the creation of conjugate formulations, where HA is linked to therapeutic agents or carrier systems to achieve biorecognition and precise delivery. nih.govmdpi.com This targeting capability stems primarily from the specific interaction between HA and the cluster of differentiation 44 (CD44) receptor. mdpi.comtandfonline.comresearchgate.net
The CD44 receptor is a cell surface glycoprotein that is overexpressed in many types of tumor cells and on activated macrophages involved in inflammatory conditions. mdpi.commdpi.comtandfonline.comresearchgate.netfrontiersin.org By using HA as a targeting ligand, drug delivery systems can selectively bind to these cells, a process often followed by receptor-mediated endocytosis. dovepress.comnih.gov This active targeting strategy enhances the accumulation of the therapeutic agent at the pathological site, which can increase efficacy and reduce off-target side effects. mdpi.com
HA can be conjugated to various entities, including:
Anticancer Drugs: Numerous antineoplastic agents, such as doxorubicin and paclitaxel, have been covalently attached to HA to create prodrugs. dovepress.commdpi.com These conjugates often improve the drug's solubility and stability. mdpi.com Once internalized by the target cancer cell, intracellular enzymes can cleave the bond, releasing the active drug inside the cell. mdpi.com
Nanoparticles and Nanocarriers: HA is frequently used to coat the surface of nanocarriers like liposomes, carbon nanotubes, and other nanoparticles. frontiersin.orgmdpi.com This HA coating acts as a "stealth" layer that also provides a targeting function. For instance, a study focused on single-walled carbon nanotubes (CNTs) used a non-covalent coating of an HA-phospholipid conjugate (HA-DMPE) to deliver the anticancer drug doxorubicin. frontiersin.org These HA-functionalized CNTs showed specific targeting towards cells overexpressing the CD44 receptor. frontiersin.org
Dual-Targeting Systems: To further enhance specificity, multi-ligand systems have been developed. In one study, a conjugate was synthesized using cystamine (B1669676) (containing a reduction-sensitive disulfide bond) to link HA and folic acid (FA). dovepress.com This HA-ss-FA conjugate was designed to target both the CD44 receptor (via HA) and the folate receptor, which is also overexpressed in many tumor cells, creating a dual-targeted drug delivery system. dovepress.com
This strategy of using HA conjugates leverages a natural biological interaction for therapeutic advantage, forming a cornerstone of targeted drug delivery research. The versatility in conjugation chemistry allows for the development of sophisticated, "smart" platforms designed for precise medical interventions. mdpi.comfrontiersin.org
Influence of Molecular Weight on Delivery Efficiency and Tissue Permeation
The molecular weight (MW) of sodium hyaluronate is a critical parameter that significantly dictates its behavior and effectiveness in drug delivery systems. frontiersin.orgresearchgate.net The diverse physiological functions of HA are regulated by its size, and this relationship extends to HA-based nanostructures, where MW can affect targeting efficiency, cellular uptake, drug release, and tissue permeation. mdpi.comfrontiersin.org Research has shown that different MW ranges are optimal for different delivery applications.
Impact on Cellular Uptake and Targeting Efficiency
The efficiency with which HA-coated carriers are internalized by target cells is strongly dependent on the polymer's MW. Several studies have demonstrated that increasing the MW of HA can enhance cellular uptake, but only up to an optimal point, beyond which the effect can plateau or even decrease.
Liposomal Delivery: For HA-grafted liposomes, cellular uptake was observed to improve with increasing HA molecular weight in ranges from 5–8 kDa up to 175–350 kDa. frontiersin.org
Carbon Nanotube Conjugates: A study investigating HA-functionalized carbon nanotubes for doxorubicin delivery tested five different HA MWs (6.4, 17, 51, 200, and 1,500 kDa). frontiersin.org The results indicated that the 200 kDa HA conjugate exhibited the highest cellular uptake and cytotoxic activity in CD44-overexpressing cells. frontiersin.org Conversely, the highest MW (1,500 kDa) resulted in reduced drug release, which was attributed to steric hindrance from the large polymer chain. frontiersin.org
Nanoparticle Endocytosis: In a study using HA/chitosan (B1678972) nanoparticles, the MW of HA (280, 540, and 820 kDa) was found to influence the pathway of cellular entry. mdpi.com Nanoparticles formulated with lower MW HA (280 kDa) were predominantly internalized via clathrin-mediated endocytosis, whereas those with high MW HA (820 kDa) showed a greater reliance on caveolae-dependent pathways. mdpi.com
| Delivery System | HA Molecular Weights Tested (kDa) | Key Finding | Source |
|---|---|---|---|
| HA-Conjugated Carbon Nanotubes | 6.4, 17, 51, 200, 1,500 | 200 kDa HA showed the highest cellular uptake and cytotoxic activity. 1,500 kDa HA hindered drug release. | frontiersin.org |
| HA-Grafted Liposomes | 5-8, 10-12, 175-350 | Liposomal cellular uptake improved with increasing HA molecular weight. | frontiersin.org |
| HA/Chitosan Nanoparticles | 280, 540, 820 | Low MW (280 kDa) NPs were internalized via clathrin-mediated endocytosis, while high MW (820 kDa) NPs used caveolae-mediated pathways. | mdpi.com |
Impact on Tissue Permeation
For applications requiring transport across biological barriers, such as the skin, the molecular weight of HA plays a determinative role in permeation efficiency. Generally, lower molecular weight HA demonstrates superior penetration capabilities.
Transdermal Delivery: In a study using dissolving microneedle patches for transdermal delivery, patches made from low-molecular-weight HA (LMW-HA, 30–50 kDa) showed 1.7 times higher drug permeability through ex vivo human skin compared to patches made with high-molecular-weight HA. researchgate.netresearchmap.jp The LMW-HA patches exhibited 12.5 times greater permeability than needleless patches. researchgate.netresearchmap.jp
Skin Penetration: The relationship between MW and skin penetration was systematically evaluated using 12 different HA molecules ranging from 400 Da to over 2,000 kDa. juniperpublishers.com The study found that all tested forms of HA could penetrate both the epidermis and dermis, but the efficiency was inversely proportional to the molecular weight. juniperpublishers.com After 24 hours, lower MW species (from 400 Da to 80 kDa) achieved high penetration efficiency into the dermis (63%–78%). juniperpublishers.com
| Delivery Method | HA Molecular Weights (MW) Studied | Key Finding | Source |
|---|---|---|---|
| Microneedle Patch | Low MW (30-50 kDa) vs. High MW | Low MW HA patches had 1.7 times higher drug permeability through ex vivo human skin. | researchgate.netresearchmap.jp |
| Topical Application (Franz Diffusion Cell) | 12 different MWs (400 Da - ~2,200 kDa) | Penetration efficiency into the dermis was greater for lower MW molecules. Species from 400 Da to 80 kDa showed 63-78% penetration after 24 hours. | juniperpublishers.com |
These findings underscore the necessity of carefully selecting the molecular weight of sodium hyaluronate based on the specific therapeutic goal, whether it is maximizing cellular uptake for targeted cancer therapy or enhancing permeation for transdermal drug delivery.
Advanced Chemical Modification Strategies for Tailoring Sodium Hyaluronate Properties
Principles and Objectives of Hyaluronan Derivatization for Biomedical Applications
The primary goal of modifying sodium hyaluronate is to create new derivatives with enhanced functionality while preserving its intrinsic beneficial properties like non-immunogenicity and biocompatibility. forealbio.comgoogle.com Chemical derivatization focuses on altering specific attributes of the polymer to meet the demands of a particular application. nih.govlew.ro
Key objectives of these modifications include:
Controlling Degradation Rate: Native hyaluronan is quickly broken down by enzymes like hyaluronidases present in the body. numberanalytics.com Chemical modifications, particularly crosslinking, protect the polymer from enzymatic degradation, thereby increasing its residence time in vivo. nih.govmdpi.com
Enhancing Mechanical Properties: For applications such as dermal fillers or tissue scaffolds, the mechanical strength and viscoelasticity of hyaluronan are critical. encyclopedia.pubmdpi.com Derivatization can transform the viscous solution of native hyaluronan into robust, elastic hydrogels capable of providing structural support. glycoforum.gr.jpencyclopedia.pub
Modulating Solubility and Swelling: The high hydrophilicity of sodium hyaluronate can be adjusted through chemical modification. For instance, esterification can decrease water solubility, which is advantageous for creating solid devices like films or fibers. numberanalytics.commdpi.com Conversely, controlled crosslinking allows for the creation of hydrogels with specific swelling ratios.
Enabling Covalent Drug Conjugation: Functionalization of the hyaluronan backbone provides reactive sites for covalently attaching therapeutic molecules. researchgate.netlew.ro This creates targeted drug delivery systems where the polymer acts as a carrier, potentially leveraging the interaction with cell surface receptors like CD44, which are often overexpressed in tumor cells. mdpi.comepo.org
Improving Cell Interaction: Modifications can be designed to introduce specific ligands or alter the surface properties of the material to promote or control cellular adhesion, proliferation, and differentiation, which is crucial for tissue engineering scaffolds. glycoforum.gr.jpmdpi.com
The selection of a modification strategy is guided by the need to achieve these objectives under mild reaction conditions to avoid significant degradation of the polymer backbone and to ensure the resulting derivative is safe and effective for clinical use. nih.govresearchgate.net
Site-Specific Modifications of Hyaluronan Functional Groups
The sodium hyaluronate polymer consists of repeating disaccharide units of D-glucuronic acid and N-acetyl-D-glucosamine. This structure presents several reactive functional groups that serve as targets for chemical modification: the carboxylic acid group, multiple hydroxyl groups, the N-acetamide group, and a single reducing end group on each polymer chain. nih.govlew.roresearchgate.net
The carboxylic acid group of the D-glucuronic acid unit is a primary target for modification due to its accessibility and reactivity.
Amidation: This is one of the most common modification strategies, involving the formation of an amide bond between the carboxyl group of hyaluronan and a primary amine. typology.com This reaction is typically facilitated by water-soluble carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS) to improve efficiency and yield. mdpi.comnih.gov The EDC activates the carboxyl group to form a reactive O-acylisourea intermediate, which is then susceptible to nucleophilic attack by an amine. numberanalytics.comnih.gov The addition of NHS prevents the formation of an undesired stable N-acylurea byproduct. numberanalytics.com This method is used to attach a wide range of molecules, including drugs, peptides, and crosslinking agents containing amine functionalities. typology.com
Esterification: This process involves converting the carboxylic acid groups into esters, which typically reduces the polymer's water solubility and susceptibility to degradation. nih.govnumberanalytics.com Well-known examples are the benzyl (B1604629) esters (HYAFF®-11) and ethyl esters (HYAFF®-7) of hyaluronan. numberanalytics.commdpi.com The synthesis is often performed by first converting the sodium salt of hyaluronan into a quaternary ammonium (B1175870) salt, such as the tetrabutylammonium (B224687) (TBA) salt, to render it soluble in aprotic organic solvents like dimethyl sulfoxide (B87167) (DMSO). mdpi.comencyclopedia.pub An alkyl halide (e.g., benzyl bromide) is then used as the esterifying agent. encyclopedia.pub The degree of esterification can be controlled, and at higher percentages, the resulting derivatives become insoluble in water, allowing them to be processed into various forms like films, sponges, and fibers for tissue engineering and drug delivery applications. encyclopedia.pubepo.org
Table 1: Examples of Carboxylic Acid Group Functionalization
| Modification Type | Reagents/Method | Key Outcome/Application | Reference(s) |
|---|---|---|---|
| Amidation | 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) / N-hydroxysuccinimide (NHS) with a primary amine | Covalent attachment of drugs, peptides, or crosslinkers; hydrogel formation. | numberanalytics.comtypology.comnih.gov |
| Amidation | 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) with primary/secondary amines | One-pot synthesis of amides; hydrogel formation with diamines. | mdpi.com |
| Esterification | Tetrabutylammonium (TBA) salt of HA with Benzyl Bromide in DMSO | Creation of water-insoluble benzyl esters (e.g., HYAFF®-11) for scaffolds. | mdpi.comencyclopedia.pubepo.org |
| Esterification | Trimethylsilyl diazomethane (B1218177) (TMSD) | High-yield methyl-esterification under mild conditions. | nih.gov |
Each disaccharide unit of hyaluronan contains four hydroxyl groups, which offer additional sites for chemical modification.
Etherification: This reaction is commonly used to form stable, covalent crosslinks between hyaluronan chains, resulting in robust hydrogels. nih.gov Bifunctional reagents like 1,4-butanediol (B3395766) diglycidyl ether (BDDE) and divinyl sulfone (DVS) are widely used. encyclopedia.pubepo.org The reaction is typically performed under strong alkaline conditions (e.g., using NaOH), where the hydroxyl groups are deprotonated and react with the crosslinker to form ether bonds. encyclopedia.pubslu.se BDDE is a popular crosslinker for dermal fillers, creating a biocompatible and biodegradable hydrogel network. mdpi.comslu.se DVS is also highly reactive and allows for rapid gel formation at room temperature. encyclopedia.pubmdpi.com
Acetylation: The introduction of acetyl groups to the hydroxyl moieties of hyaluronan is a more recent modification strategy. typology.com Acetylation, which can be carried out using acetic anhydride, increases the lipophilicity of the polymer. forealbio.comtypology.comresearchgate.net This enhanced lipophilicity improves the molecule's affinity for the skin, leading to superior and more prolonged moisturization. forealbio.comtypology.com Furthermore, acetylated hyaluronate has shown increased resistance to enzymatic degradation compared to its native form. mdpi.com
Oxidation: The hydroxyl groups of hyaluronan can be selectively oxidized to generate reactive aldehyde groups. A common method is periodate (B1199274) oxidation, where sodium periodate (NaIO₄) cleaves the C2-C3 bond of the D-glucuronic acid unit, opening the sugar ring and forming two aldehyde groups. encyclopedia.pubmdpi.com These aldehyde-functionalized hyaluronan derivatives (oxi-HA) can then readily react with molecules containing amine or hydrazide groups (like adipic dihydrazide, ADH) via Schiff base formation to create crosslinked hydrogels under physiological conditions. mdpi.comnih.govmdpi.com An alternative method uses TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) based systems to selectively oxidize the primary C6 hydroxyl group without cleaving the sugar ring. nih.gov
Modification of the N-acetamide group is less common and more challenging than derivatizing the carboxyl or hydroxyl groups. nih.govmdpi.com The primary approach involves the deacetylation of the N-acetyl group to yield a free primary amine (-NH₂). nih.govdiva-portal.org This reaction, typically carried out using strong alkaline conditions or hydrazine (B178648) sulfate (B86663) at elevated temperatures, can unfortunately lead to significant degradation and cleavage of the glycosidic bonds in the polymer backbone. nih.govgoogle.comresearchgate.net Despite these challenges, the resulting deacetylated hyaluronan, with its newly introduced amine functionalities, opens up different chemical pathways for conjugation and crosslinking that are not accessible with the native polymer. nih.govdiva-portal.org Enzymatic deacetylation methods are being explored as a milder alternative to chemical processes to minimize polymer degradation. nih.govresearchgate.net
Unlike the repeating functional groups along its chain, each hyaluronan polymer possesses only one reducing end. nih.govresearchgate.netresearchgate.net This unique site allows for highly specific, regioselective modification. The hemiacetal at the reducing end exists in equilibrium with its open-chain aldehyde form, which can be targeted for specific chemical reactions. researchgate.net A common strategy involves reductive amination, where the aldehyde is coupled to a molecule containing a primary amine. nih.gov This approach is particularly useful for attaching a single probe, such as a fluorescent label or a radioactive marker, to the end of the polymer chain for use in biochemical and cell interaction studies, without altering the structure of the rest of the polysaccharide. nih.gov
N-Acetamide Group Derivatization
Interchain Crosslinking Techniques for Material Property Modulation
Crosslinking is the process of forming covalent bonds between individual hyaluronan polymer chains to create a three-dimensional network, or hydrogel. nih.govmdpi.com This transformation is fundamental to overcoming the poor mechanical stability and rapid degradation of native hyaluronan, enabling its use as a durable biomaterial. glycoforum.gr.jpencyclopedia.pub The density and nature of these crosslinks directly dictate the properties of the resulting hydrogel, such as its mechanical stiffness, swelling ratio, and degradation profile. researchgate.net
Several classes of crosslinking agents are employed:
Diepoxides: 1,4-butanediol diglycidyl ether (BDDE) is the most prevalent crosslinker in this class, widely used in commercial dermal fillers. It reacts with the hydroxyl groups of hyaluronan under alkaline conditions to form stable ether linkages. numberanalytics.comslu.seresearchgate.net
Divinyl Sulfone (DVS): This highly reactive bifunctional molecule also forms ether bonds with hyaluronan's hydroxyl groups in an alkaline environment. It allows for rapid and efficient crosslinking. numberanalytics.comencyclopedia.pubresearchgate.net
Dihydrazides: Adipic dihydrazide (ADH) is a common dihydrazide crosslinker. It is used in a two-step process where the carboxyl groups of hyaluronan are first activated by a carbodiimide (B86325) (like EDC), and then ADH is added to form stable amide bonds, linking the chains. glycoforum.gr.jpmdpi.com Alternatively, ADH can react with aldehyde-functionalized hyaluronan (oxi-HA) to form hydrazone crosslinks. mdpi.commdpi.com
Aldehydes: Glutaraldehyde (B144438) is a bifunctional aldehyde that can crosslink hyaluronan, likely by forming hemiacetal linkages with hydroxyl groups under acidic conditions. researchgate.netresearchgate.net However, concerns about its potential cytotoxicity have led to the exploration of other crosslinkers.
Other "Click Chemistry" Approaches: Modern strategies involve bio-orthogonal click chemistry reactions, such as those between thiol-modified hyaluronan and maleimides, or between azide- and alkyne-functionalized polymers. These reactions are highly specific and can occur under physiological conditions, making them ideal for in situ gel formation and cell encapsulation. mdpi.commdpi.com
The choice of crosslinker and the degree of crosslinking allow for the precise tailoring of the hydrogel's properties to match the requirements of specific biomedical applications, from soft gels for cell delivery to stiff scaffolds for tissue engineering. researchgate.netnih.gov
Table 2: Common Interchain Crosslinking Agents and Their Mechanisms
| Crosslinking Agent | Functional Group Targeted on HA | Type of Linkage Formed | Key Properties Modulated | Reference(s) |
|---|---|---|---|---|
| 1,4-Butanediol diglycidyl ether (BDDE) | Hydroxyl (-OH) | Ether | Increased stability, controlled swelling, enhanced viscoelasticity. | numberanalytics.comepo.orgslu.se |
| Divinyl Sulfone (DVS) | Hydroxyl (-OH) | Ether (Sulfonyl bis-ethyl) | Rapid gel formation, increased mechanical stiffness and stability. | encyclopedia.pubmdpi.comresearchgate.net |
| Adipic Dihydrazide (ADH) (with EDC) | Carboxylic Acid (-COOH) | Amide | Forms biocompatible hydrogels, allows for drug conjugation. | glycoforum.gr.jpmdpi.com |
| Glutaraldehyde (GTA) | Hydroxyl (-OH) | Hemiacetal | Increases mechanical strength, but has cytotoxicity concerns. | researchgate.netresearchgate.net |
| Sodium Periodate (NaIO₄) (forms oxi-HA for crosslinking with diamines/dihydrazides) | Vicinal Diols (-OH) | Imine / Hydrazone | Creates in-situ forming, biodegradable hydrogels. | encyclopedia.pubmdpi.commdpi.com |
Covalent Crosslinking Reagents and Reaction Mechanisms
The inherent properties of native sodium hyaluronate, such as its rapid degradation in vivo, can be significantly altered through chemical modification. mdpi.com Covalent crosslinking is a primary strategy to form a stable, three-dimensional hydrogel network from individual polymer chains. mdpi.comingentaconnect.com This process enhances the polymer's residence time and modifies its mechanical characteristics. mdpi.comtandfonline.com The modification typically targets the functional groups of the disaccharide repeating unit of hyaluronan: the carboxyl group (-COOH), the four hydroxyl groups (-OH), or the N-acetylglucosamine group, which can be deacetylated to expose a primary amine. tandfonline.comnih.gov
A variety of covalent crosslinking reagents have been utilized, each with distinct reaction mechanisms and conditions.
Ether-forming Reagents: Bis-epoxides are a common class of crosslinkers that react with the hydroxyl groups of sodium hyaluronate to form stable ether linkages. tandfonline.com This reaction is typically conducted under strong alkaline conditions (e.g., pH > 8, sometimes as high as 13) and at elevated temperatures (e.g., >40°C). tandfonline.comnih.govscielo.br The epoxide rings open and form bonds with the hydroxyl groups on different hyaluronate chains, creating a durable network. nih.gov
1,4-butanediol diglycidyl ether (BDDE): BDDE is the most widely used crosslinker for commercial hyaluronate-based materials. mdpi.comnih.gov Under alkaline conditions, it reacts preferentially with the hydroxyl groups of hyaluronate to form stable ether bonds. ingentaconnect.com
Divinyl sulfone (DVS): DVS also reacts with the hydroxyl groups of hyaluronate in a highly alkaline environment (pH > 9). nih.govscielo.br The reaction mechanism is an oxa-Michael addition, where the deprotonated hydroxyl groups of the hyaluronate chain perform a nucleophilic attack on the electron-deficient double bonds of DVS. scielo.br This method can be performed at room temperature, which limits the degradation of hyaluronate that might occur at higher temperatures. nih.gov
Poly(ethylene glycol) diglycidyl ether (PEGDE): Similar to BDDE, PEGDE forms ether bonds with hyaluronate's hydroxyl groups. ingentaconnect.comscientificeditorial.com The use of PEGDE as a crosslinker is an innovation in the field, creating PEGylated fillers. scientificeditorial.com
Amide Bond-forming Reagents: This strategy targets the carboxyl groups of the glucuronic acid moiety in the hyaluronate backbone. The process often involves a two-step mechanism where the carboxyl group is first "activated" by a coupling agent, making it susceptible to nucleophilic attack by a diamine crosslinker. nih.govgoogle.com
Carbodiimides: Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are used to activate the carboxyl groups. nih.govgoogle.com In the presence of N-hydroxysuccinimide (NHS), a more stable intermediate ester is formed. google.com This activated carboxyl group then reacts with a diamine crosslinker, such as adipic dihydrazide (ADH), to form a stable amide bond. nih.govglycoforum.gr.jp A key feature of this method is that the activating agents (EDC/NHS) are not incorporated into the final hydrogel structure. nih.gov The reaction is often carried out at an acidic pH (e.g., 4.75). nih.gov
Other Crosslinking Strategies:
Aldehydes: Glutaraldehyde (GTA) can be used to crosslink hyaluronate, creating robust and elastic hydrogels. researchgate.net
Diisocyanates: Compounds like hexamethylene diisocyanate (HDI) can crosslink hyaluronate by reacting with its hydroxyl groups to form a hydrogel structure. mdpi.com
Photocrosslinking: This involves modifying hyaluronate with photoreactive groups, such as methacrylate (B99206) or tyramine (B21549) moieties. nih.govd-nb.info For instance, tyramine-modified hyaluronate can be crosslinked via dityrosine (B1219331) bond formation when exposed to visible light in the presence of a photoinitiator system like riboflavin (B1680620) (Vitamin B2) and sodium persulfate (SPS). d-nb.info
Table 1: Common Covalent Crosslinking Reagents for Sodium Hyaluronate
Impact of Crosslinking on Degradation Resistance and Mechanical Integrity of Hyaluronate Materials
The primary motivations for crosslinking sodium hyaluronate are to improve its durability and tailor its mechanical properties for specific applications. mdpi.comresearchgate.net Native, non-crosslinked hyaluronate has a very short half-life in tissues, often ranging from a few hours to several days, due to rapid enzymatic degradation by hyaluronidases and breakdown by reactive oxygen species. tandfonline.comscientificeditorial.com
Enhanced Degradation Resistance: Covalent crosslinking creates a three-dimensional polymer network that is significantly more resistant to degradation. ingentaconnect.comtandfonline.com This enhanced stability is a direct result of the chemical bridges formed between polymer chains, which sterically hinder the access of hyaluronidase (B3051955) enzymes to their cleavage sites on the hyaluronate backbone. tandfonline.com While the glycosidic bonds of the hyaluronate itself are not altered by many crosslinking methods (like those using BDDE), the dense network effectively shields them from enzymatic attack. tandfonline.com
The degree of crosslinking is directly correlated with degradation resistance; a higher crosslinking density generally results in a slower degradation rate. ingentaconnect.com The choice of crosslinker also influences stability. For example, some studies have reported that hyaluronate crosslinked with PEGDE exhibits greater resistance to degradation by hyaluronidase compared to materials crosslinked with BDDE at similar molar concentrations. scientificeditorial.com Similarly, hydrogels crosslinked with divinyl sulfone (DVS) and glutaraldehyde (GTA) are noted for being robust. researchgate.net
Improved Mechanical Integrity: Native sodium hyaluronate in solution behaves as a viscous fluid and lacks the mechanical strength required for many biomedical applications. scientificeditorial.comnih.gov Covalent crosslinking transforms the material into an elastic hydrogel, fundamentally altering its rheological profile. mdpi.com The formation of a constrained 3D network increases the material's strength and elasticity. mdpi.comnih.gov
The mechanical properties are often characterized by the elastic (or storage) modulus (G') and the viscous (or loss) modulus (G''). G' represents the elastic, solid-like behavior of the material, while G'' represents the viscous, liquid-like behavior. In crosslinked hydrogels, the elastic modulus (G') is typically significantly higher than the loss modulus (G''), indicating a predominantly solid-like, elastic character. nih.gov For instance, one study on doubly cross-linked networks (DXNs) reported average storage moduli (G') of 930 Pa, which was approximately two orders of magnitude higher than the corresponding average loss moduli (G'') of 24 Pa. nih.gov
Increasing the degree of crosslinking generally leads to a stiffer hydrogel with higher mechanical strength. ingentaconnect.com This allows for the precise tuning of a hydrogel's properties to match the requirements of the target tissue or application. nih.govcapes.gov.br For example, a stronger filler can provide the necessary force to lift tissues and resist deformation after implantation. ingentaconnect.com Composite hydrogels, such as those combining hyaluronate with silk, can also be fabricated to achieve higher storage moduli and mechanical integrity compared to pure hyaluronate hydrogels. nih.govcapes.gov.br
Table 2: Effect of Covalent Crosslinking on Sodium Hyaluronate Properties
State of the Art Analytical Methodologies for Sodium Hyaluronate Characterization
Spectroscopic Analysis of Hyaluronan
Spectroscopic techniques are indispensable for providing detailed information about the molecular structure and composition of sodium hyaluronate.
Fourier Transform Infrared (FTIR) Spectroscopy for Structural Fingerprinting
Fourier Transform Infrared (FTIR) spectroscopy serves as a powerful tool for obtaining a structural fingerprint of sodium hyaluronate. This technique identifies the key functional groups present in the polymer, confirming its identity and integrity. researchgate.net The FTIR spectrum of sodium hyaluronate displays a series of characteristic absorption bands corresponding to specific molecular vibrations.
A broad and intense absorption band is typically observed in the region of 3600-3000 cm⁻¹, which is attributed to the stretching vibrations of O-H groups from the polysaccharide backbone and associated water molecules, as well as N-H stretching from the amide groups. mdpi.comsciforschenonline.org The C-H stretching vibrations of the polymer backbone appear around 2900 cm⁻¹. sciforschenonline.org The amide I (C=O stretching) and amide II (N-H bending and C-N stretching) bands are prominent in the spectrum, appearing near 1650-1600 cm⁻¹ and 1560 cm⁻¹, respectively. researchgate.net The asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻) are found near 1600 cm⁻¹ and 1410 cm⁻¹, respectively. researchgate.net The region between 1200 cm⁻¹ and 800 cm⁻¹, known as the "fingerprint region," contains complex vibrations, including those of the C-O-C glycosidic linkages, which are characteristic of the polysaccharide structure. researchgate.net By comparing the FTIR spectrum of a sample to a standard, one can verify the identity of sodium hyaluronate and detect potential impurities or structural modifications. americanpharmaceuticalreview.com
| Wavenumber (cm⁻¹) | Vibrational Assignment | Reference |
|---|---|---|
| ~3300-3400 | O-H and N-H stretching | mdpi.com |
| ~2900 | C-H stretching | sciforschenonline.org |
| ~1600-1650 | Amide I (C=O stretching) and Asymmetric COO⁻ stretching | researchgate.net |
| ~1560 | Amide II (N-H bending) | |
| ~1410 | Symmetric COO⁻ stretching | researchgate.net |
| ~1030-1040 | C-O-C stretching (glycosidic linkage) |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Derivatization Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural and conformational analysis of sodium hyaluronate in solution. slu.se Both ¹H and ¹³C NMR provide atom-level information, allowing for the complete assignment of chemical shifts for the protons and carbons in the repeating disaccharide unit. oup.com This detailed spectral assignment confirms the primary structure of the polymer.
Beyond primary structure verification, NMR is crucial for studying the three-dimensional conformation of hyaluronan. Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can identify through-space interactions between protons, providing insights into the spatial arrangement of the polymer chain. nih.gov Furthermore, the measurement of residual dipolar couplings (RDCs) in weakly oriented samples allows for the determination of the global structure and flexibility of hyaluronan oligosaccharides. nih.govresearchgate.net These studies have suggested that hyaluronan can adopt various helical conformations in solution, such as left-handed 3-fold and 4-fold helices. nih.govnih.gov
NMR is also essential for characterizing chemically modified or derivatized sodium hyaluronate. nih.gov When hyaluronan is cross-linked or has other molecules grafted onto its backbone, NMR can be used to determine the degree of substitution and the specific sites of modification. slu.semdpi.comunina.it For example, in 1,4-butanediol (B3395766) diglycidyl ether (BDDE) cross-linked hyaluronan hydrogels, ¹H and ¹³C NMR can distinguish and quantify the amount of cross-linked versus branched (pendant) modifications. mdpi.comunina.it This level of detail is critical for understanding the relationship between the chemical structure of the hydrogel network and its physical properties. nih.gov
UV-Vis Spectroscopy for Concentration and Purity Assessment
UV-Vis spectroscopy offers a simple and rapid method for the concentration and purity assessment of sodium hyaluronate, although it often requires indirect approaches as the polymer itself lacks a strong native chromophore. nih.gov The N-acetylglucosamine and glucuronic acid units have some absorbance in the low UV range, typically between 200 and 230 nm. researchgate.net Detection at wavelengths around 205 nm has been successfully used for the quantification of sodium hyaluronate in various formulations, often in conjunction with chromatographic separation. nih.govekb.egresearchgate.net
For purity assessment, the absence of a significant peak around 260-280 nm can indicate the absence of protein or nucleic acid contamination. arvojournals.org However, more specific and quantitative methods often involve derivatization or complexation. sciepub.com Colorimetric assays, such as the carbazole (B46965) assay, involve the reaction of the uronic acid component of hyaluronan with carbazole in the presence of sulfuric acid to produce a colored product that can be quantified spectrophotometrically at around 530 nm. sciepub.comindexcopernicus.com Other methods involve forming complexes with specific dyes, where the change in the dye's absorbance is proportional to the hyaluronate concentration. jocpr.com Enzymatic assays, where the sample is treated with a specific hyaluronidase (B3051955) and the resulting unsaturated disaccharides are measured by their absorbance at 232 nm, also provide a highly specific means of quantification.
Chromatographic Techniques for Molecular and Purity Characterization
Chromatographic methods are fundamental for separating and characterizing sodium hyaluronate based on its size and for assessing its purity and concentration.
Size Exclusion Chromatography (SEC) for Molecular Weight Distribution
Size Exclusion Chromatography (SEC) is the most important and widely used method for determining the molecular weight (MW) and molecular weight distribution (polydispersity) of sodium hyaluronate. researchgate.net This technique separates molecules based on their hydrodynamic volume in solution, with larger molecules eluting earlier from the column. mdpi.com
A typical SEC system for hyaluronan analysis consists of an HPLC system coupled with one or more specialized SEC columns (e.g., Ultrahydrogel, TSK-gel) and a detector. mdpi.comnih.gov While a standard UV or refractive index (RI) detector can be used, the gold standard for absolute molecular weight determination is the coupling of SEC with a multi-angle light scattering (MALS) detector (SEC-MALS). wyatt.comamazonaws.com The MALS detector measures the intensity of light scattered by the polymer molecules as they elute from the column, which is directly proportional to their molar mass. wyatt.com This approach eliminates the need for column calibration with polymer standards of a different chemical nature (like pullulan), which can lead to inaccurate MW estimations due to differences in polymer conformation. amazonaws.com The addition of a differential viscometer (IV) to the setup (SEC-MALS-IV) provides further information on the intrinsic viscosity and molecular conformation of the hyaluronan. wyatt.comamazonaws.com SEC is crucial because the biological and physical properties of sodium hyaluronate are strongly dependent on its molecular weight. researchgate.net
| Technique | Principle | Key Information Obtained | Reference |
|---|---|---|---|
| SEC-MALS | Separation by size, detection by light scattering | Absolute weight-average molecular weight (Mw), polydispersity index (PDI) | researchgate.netwyatt.com |
| SEC-MALS-IV | Separation by size, detection by light scattering and viscometry | Mw, PDI, intrinsic viscosity, molecular conformation, hydrodynamic radius (Rh) | wyatt.comamazonaws.com |
| Conventional SEC | Separation by size, detection by UV or RI | Relative molecular weight (requires calibration) | researchgate.net |
Gel Permeation Chromatography (GPC) for Polymer Characterization
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful technique for determining the molecular weight and molecular weight distribution of polymers like sodium hyaluronate. resolvemass.ca The principle of GPC relies on separating molecules based on their size in solution as they pass through a column packed with a porous gel. resolvemass.ca Larger molecules are unable to enter the pores of the gel and therefore travel a shorter path, eluting from the column first. resolvemass.ca Smaller molecules can diffuse into the pores, leading to a longer path and later elution. resolvemass.ca
This separation allows for the determination of key molecular weight averages, such as the number-average molecular weight (Mn) and the weight-average molecular weight (Mw). researchgate.net The ratio of these two values, known as the polydispersity index (PDI), provides a measure of the breadth of the molecular weight distribution. researchgate.net For sodium hyaluronate, GPC is often coupled with multi-angle laser light scattering (MALLS) detectors to obtain absolute molecular weight values without the need for column calibration with polymer standards. researchgate.net This combination, GPC-MALLS, has been successfully used to characterize hyaluronan samples with molecular weights ranging from 9.0 x 10⁴ to 2 x 10⁶ Da. researchgate.net
A typical GPC analysis of sodium hyaluronate involves dissolving the sample in a suitable mobile phase, often an aqueous buffer, and injecting it into the GPC system. nih.gov The choice of column and mobile phase is critical for achieving good separation and accurate results. tandfonline.com For instance, a study utilized a BioSep SEC S2000 column with a mobile phase of 0.05 M potassium dihydrogen phosphate (B84403) buffer at pH 7.0 to determine sodium hyaluronate in pharmaceutical formulations. nih.gov
Table 1: GPC Parameters for Sodium Hyaluronate Analysis
| Parameter | Value | Reference |
| Column | BioSep SEC S2000, 300 mm×7.8 mm | nih.gov |
| Mobile Phase | 0.05 M potassium dihydrogen phosphate, pH 7.0 | nih.gov |
| Flow Rate | 1.0 mL/min | nih.gov |
| Detector | UV-Vis at 205 nm | nih.gov |
| Column Temperature | 25 °C | nih.gov |
Advanced Characterization Platforms
Beyond GPC, a suite of advanced analytical platforms provides deeper insights into the structural and functional aspects of sodium hyaluronate.
Electrospray Ionization Mass Spectrometry (ESI-MS) for Oligosaccharide Profiling
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of large, non-volatile biomolecules like oligosaccharides derived from sodium hyaluronate. researchgate.netresearchgate.net This method allows for the accurate determination of the molecular weights of hyaluronan fragments, typically up to 40 monomers in size, which are often generated through enzymatic digestion. researchgate.net
In a typical ESI-MS analysis, a solution of the oligosaccharide mixture is introduced into the mass spectrometer through a capillary, where a high voltage is applied. This process generates a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte molecules. These ions are then guided into the mass analyzer, where their mass-to-charge (m/z) ratios are determined.
One of the key advantages of ESI-MS is its ability to be coupled with liquid-phase separation techniques like High-Performance Liquid Chromatography (HPLC). researchgate.net On-line HPLC/ESI-MS allows for the separation of complex oligosaccharide mixtures prior to their introduction into the mass spectrometer, providing detailed structural information for each component. acs.org For instance, a reversed-phase ion-pairing HPLC method has been used to separate hyaluronan oligosaccharides from 2-mers to 40-mers, with subsequent identification by an on-line ion trap mass analyzer. acs.org This approach revealed that smaller oligosaccharides (2- to 4-mers) primarily form singly charged ions, while larger oligomers exist in multiple charge states. acs.org
It is important to control the instrumental parameters, such as the cone voltage, during ESI-MS analysis of hyaluronan oligosaccharides. researchgate.netnih.gov High cone voltages can cause in-source fragmentation, leading to the observation of odd-numbered oligomers that are not representative of the original sample. researchgate.netnih.gov
Table 2: ESI-MS Analysis of Hyaluronan Oligosaccharides
| Oligomer Size (Number of Monomers) | Predominant Charge State | Reference |
| 2-4 | -1 | acs.org |
| 6-10 | -2 | acs.org |
| 12-18 | -3 | acs.org |
| 20-28/30 | -4 | acs.org |
| 32-40 | -5 | acs.org |
Enzymatic Assays for Hyaluronidase Activity and Substrate Specificity
Hyaluronidases are enzymes that degrade hyaluronic acid by cleaving its glycosidic bonds. plos.org Assays to measure hyaluronidase activity and its specificity for different substrates are crucial for understanding the biological roles of these enzymes and for the development of related therapeutic agents. nih.gov
Several methods exist for assaying hyaluronidase activity. A common approach is a turbidimetric assay, which measures the reduction in turbidity of a hyaluronic acid solution upon enzymatic digestion. google.com In this assay, a complex is formed between the remaining long-chain hyaluronic acid and a protein such as bovine serum albumin under acidic conditions, resulting in a turbid solution. google.com The decrease in turbidity, measured spectrophotometrically, is proportional to the hyaluronidase activity. One unit of hyaluronidase activity is often defined as the amount of enzyme that causes a specific change in absorbance at 600 nm per minute under defined conditions of pH and temperature.
Another method involves the use of a fluorescently labeled hyaluronic acid substrate. nih.gov In one such assay, hyaluronic acid is dual-labeled with a fluorescent donor and a quencher molecule. nih.gov In the intact polymer, the fluorescence is quenched due to fluorescence resonance energy transfer (FRET). nih.gov Upon cleavage by hyaluronidase, the donor and quencher are separated, leading to an increase in fluorescence that can be monitored to determine enzyme activity. nih.gov
The substrate specificity of a hyaluronidase can be determined by incubating the enzyme with various glycosaminoglycans and measuring its activity towards each. plos.org For example, the activity of a novel hyaluronidase from Bacillus sp. A50 was tested against hyaluronic acid and chondroitin (B13769445) sulfate (B86663) A, revealing different kinetic parameters (Km and Vmax) for each substrate. plos.org
Table 3: Kinetic Parameters of Bacillus sp. A50 Hyaluronidase
| Substrate | Km (mg/mL) | Vmax (A232/min) | Reference |
| Hyaluronic Acid | 0.02 | 0.27 | plos.org |
| Chondroitin Sulfate A | 12.30 | 0.20 | plos.org |
Microscopic Imaging for Morphological Assessment of Hyaluronate-Based Materials (e.g., SEM)
Scanning Electron Microscopy (SEM) is a valuable tool for visualizing the surface morphology and microstructure of sodium hyaluronate-based materials. mdpi.combiorxiv.org This technique provides high-resolution images that can reveal details about the material's texture, porosity, and the arrangement of its components. mdpi.combiorxiv.org
In SEM, a focused beam of electrons is scanned across the surface of a sample. The interaction of the electrons with the sample produces various signals, including secondary electrons, which are collected to form an image of the surface topography. Due to the high vacuum conditions required for conventional SEM, hydrogel samples like those based on sodium hyaluronate, which have a high water content, require special preparation techniques to preserve their three-dimensional structure. biorxiv.org These methods include freeze-drying or cryo-SEM, where the sample is rapidly frozen and imaged at low temperatures. biorxiv.org
SEM has been used to study the morphology of various hyaluronate-based materials, including dermal fillers and microneedles. mdpi.comaip.org For example, SEM analysis of commercially available hyaluronic acid fillers for body contouring revealed differences in their ultrastructure, which could be correlated with their rheological properties. mdpi.com In another study, SEM was used to examine the morphology of hyaluronic acid-based microneedles, confirming that the manufacturing process did not alter their surface state. aip.org Environmental SEM (ESEM) allows for the imaging of hydrated samples in a gaseous environment, providing a more "natural" view of the material's structure. scholars.direct
Enzyme-Linked Immunosorbent Assay (ELISA) for Biological Quantification in Complex Matrices
The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying sodium hyaluronate in complex biological fluids such as serum, plasma, and synovial fluid. cosmobio.co.jpphysiology.organtibodies.com This immunoassay technique relies on the specific binding of hyaluronan to a hyaluronan-binding protein (HABP). physiology.orgnih.gov
There are two main formats for hyaluronan ELISA: competitive and sandwich assays. physiology.org In a competitive ELISA, a known amount of labeled hyaluronan competes with the hyaluronan in the sample for a limited number of binding sites on a microplate coated with HABP. cosmobio.co.jpantibodies.com The amount of labeled hyaluronan that binds is inversely proportional to the concentration of hyaluronan in the sample. cosmobio.co.jpantibodies.com The signal is typically generated by an enzyme-conjugated antibody that binds to the labeled hyaluronan, and the concentration is determined by comparison to a standard curve. cosmobio.co.jp
In a sandwich ELISA, the microplate is coated with a capture HABP. physiology.org The sample containing hyaluronan is added, followed by a second, enzyme-labeled HABP that binds to a different site on the captured hyaluronan. physiology.org The resulting signal is directly proportional to the amount of hyaluronan in the sample. physiology.org It has been noted that sandwich assays may be biased towards high-molecular-weight hyaluronan. physiology.org
ELISA kits for hyaluronan quantification are commercially available and offer high sensitivity, often in the nanogram per milliliter range. echelon-inc.comnih.gov These assays are valuable tools for clinical diagnostics, as elevated levels of hyaluronan in biological fluids have been associated with various disease states, including liver disease and rheumatoid arthritis. echelon-inc.com
Table 4: Characteristics of a Commercial Hyaluronan ELISA Kit
| Parameter | Value | Reference |
| Assay Type | Competitive | echelon-inc.com |
| Assay Range | 50-1600 ng/mL | echelon-inc.com |
| Sensitivity | 25 ng/mL | echelon-inc.com |
| Sample Types | Biological fluids, cell supernatants | echelon-inc.com |
Emerging Research Directions and Future Perspectives in Sodium Hyaluronate Science
Precision Engineering of Hyaluronate Systems for Specific Biological Microenvironments
The capacity to customize sodium hyaluronate systems for targeted biological settings represents a swiftly progressing field of inquiry. No longer viewing hyaluronate as a mere passive framework, scientists now recognize it as an active constituent that can be meticulously engineered to trigger specific cellular and tissue reactions. This entails altering its molecular weight, charge, and chemical composition to yield materials with designated characteristics. ecmjournal.org
A primary area of concentration is the creation of stimuli-responsive hyaluronate hydrogels. oaepublish.commdpi.commdpi.comencyclopedia.pub These materials are formulated to modify their structure and function in reaction to distinct triggers within the biological microenvironment, such as pH, temperature, enzymes, or redox potential. oaepublish.commdpi.comnih.gov For instance, hyaluronate-based hydrogels can be engineered to release therapeutic agents in the acidic milieu of a tumor or to break down in the presence of hyaluronidase (B3051955), an enzyme that is overexpressed in numerous pathological states. nih.gov
Moreover, research is underway to develop hyaluronate-based materials that replicate the intricacy of the native extracellular matrix (ECM). oaepublish.commdpi.com This involves the integration of other bioactive molecules, including growth factors and peptides, into the hyaluronate framework. nih.govbiorxiv.org These "bio-interactive" scaffolds can transmit precise signals to cells, directing their activity and fostering tissue regeneration. mdpi.comnih.gov The objective is to formulate highly targeted and efficacious therapies for a broad spectrum of conditions, from wound healing to cancer treatment. oaepublish.commdpi.com
Advanced Computational Modeling for Hyaluronan Interactions and Dynamics
Computational modeling has emerged as a vital instrument in hyaluronan research, offering insights into its structure, dynamics, and interactions that are frequently challenging to procure through experimental techniques alone. mdpi.comnih.govmpg.de Molecular dynamics (MD) simulations, for example, enable researchers to observe the behavior of hyaluronan chains at the atomic level, unveiling their folding patterns, interactions with water molecules, and binding mechanisms with proteins. mdpi.comnih.govnih.gov
These simulations are pivotal for deciphering the mechanisms that underpin hyaluronan's biological activities. nih.gov For instance, they can aid in clarifying how hyaluronan interacts with its cell surface receptor, CD44, a critical interaction in cell signaling and migration. mdpi.comnih.gov A detailed comprehension of these interactions allows scientists to devise novel drugs that target specific hyaluronan-protein interactions, potentially paving the way for more effective treatments for diseases such as cancer and inflammatory disorders. mdpi.comajol.info
Advanced computational models are also being employed to forecast the physical characteristics of novel hyaluronate-based materials. acs.org This facilitates the rational design of hydrogels and other scaffolds possessing specific mechanical and rheological properties, customized for applications in tissue engineering and drug delivery. As computational capabilities continue to advance, these in silico methods will assume an even more central role in the development of next-generation hyaluronate technologies. researchgate.netglycoforum.gr.jputb.cz
Below is an interactive data table summarizing recent computational studies on hyaluronan.
| Study Focus | Computational Method | Key Findings | Reference |
| Hyaluronan-Polyarginine Complex Formation | Molecular Dynamics (MD) Simulations | Elucidated the driving forces and structural characteristics of the complexes, showing how peptide length and molar ratio influence particle size and stability. | nih.gov |
| Hyaluronan-Lipid Interactions | Atomic-Resolution Explicit-Solvent MD | Characterized interactions relevant to synovial fluid lubrication, showing how low molecular weight hyaluronan can absorb into phospholipid components. | mdpi.com |
| Hyaluronan-Protein Docking | Molecular Docking and MD Simulations | Predicted binding modes and affinities with various proteins, including CD44 and interleukin-8, providing insights into the molecular details of these interactions. | mdpi.comsamipubco.commdpi.comresearchgate.net |
| Hyaluronan Hydration and Structure | Quantum Mechanical (QM) Calculations and MD | Investigated the role of water molecules and salt ions in stabilizing hyaluronan's structure and influencing its physical properties. | acs.orgtandfonline.com |
Integration of Omics Technologies for Comprehensive Hyaluronan Biology
The emergence of "omics" technologies, including genomics, proteomics, and glycomics, is transforming our comprehension of hyaluronan biology. oup.comresearchgate.net These high-throughput methodologies facilitate a global analysis of the genes, proteins, and glycans implicated in the synthesis, degradation, and signaling of hyaluronan. oup.commdpi.com This systems-level approach furnishes a more holistic view of hyaluronan's function in both health and disease. mdpi.com
Glycomics, the study of the complete repertoire of glycans in an organism, is especially pertinent to hyaluronan research. mdpi.comglycoforum.gr.jp By examining variations in hyaluronan size and concentration across different tissues and disease states, researchers can pinpoint novel biomarkers for diagnosis and prognosis. mdpi.com For example, altered levels of specific hyaluronan fragments in the bloodstream have been associated with various cancers and inflammatory conditions.
Proteomics is being utilized to identify and characterize the entire suite of hyaluronan-binding proteins, referred to as hyaladherins. acs.orgnih.gov This is uncovering new and unforeseen functions for hyaluronan in a diverse array of cellular processes. ajol.info The integration of these omics datasets is yielding a profusion of new information that is instrumental in unraveling the intricate biology of hyaluronan and in identifying new therapeutic targets. mdpi.comresearchgate.net
Challenges in Scalable and Sustainable Hyaluronate Bioproduction
Despite the escalating demand for high-quality sodium hyaluronate, significant hurdles remain in its large-scale and sustainable production. nih.gov Historically, hyaluronate was sourced from animal tissues, such as rooster combs; however, this method raises ethical and safety issues, including the potential for viral contamination. nih.gov
The prevailing industry standard is microbial fermentation, predominantly employing strains of Bacillus subtilis and Streptococcus zooepidemicus. nih.govuwaterloo.canih.gov While this approach provides a safer and more regulated production pathway, challenges persist. A major obstacle is the high viscosity of the fermentation broth, which can curtail product yield and escalate downstream processing expenses. nih.govnih.gov Researchers are investigating a range of strategies to surmount this, including the development of new bacterial strains with enhanced production capabilities and the optimization of fermentation conditions. nih.govfrontiersin.orgmdpi.com
Another critical challenge lies in the sustainability of the production process. nih.gov The raw materials utilized in fermentation can be costly, and the process itself can be energy-intensive. There is a burgeoning interest in devising more sustainable production techniques, such as utilizing waste streams as feedstocks or engineering microorganisms for more efficient hyaluronate production. nih.govmdpi.comresearchgate.net The objective is to establish a cost-effective and environmentally sound production process capable of satisfying the expanding global demand for this invaluable biopolymer.
This interactive table outlines the primary microorganisms used in hyaluronate bioproduction.
| Microorganism | Primary Advantages | Key Challenges | Reported Yields |
| Bacillus subtilis | Generally Recognized as Safe (GRAS) status, non-pathogenic. uwaterloo.canih.govresearchgate.net | Lower yields compared to Streptococcus, potential for endotoxin (B1171834) contamination. frontiersin.org | Up to 6.8 g/L. nih.gov |
| Streptococcus zooepidemicus | High yields of high molecular weight hyaluronan. nih.gov | Pathogenic nature requires attenuated strains, high viscosity of culture broth. nih.govuwaterloo.ca | 6–7 g/L. nih.gov |
| Corynebacterium glutamicum (Genetically Transformed) | Non-pathogenic, potential for very high yields. mdpi.comresearchgate.net | Requires significant genetic engineering, process optimization is ongoing. frontiersin.org | Up to 71.4 g/L. mdpi.comresearchgate.net |
Ethical Considerations and Societal Impact of Hyaluronate Biotechnologies
The escalating sophistication of hyaluronate-based technologies brings to the forefront a number of ethical and societal issues that demand careful deliberation. As these technologies transition from the laboratory to clinical practice, it is imperative to ensure their responsible development and application. oapen.org
A key ethical consideration is the potential for off-target effects or unintended consequences of novel hyaluronate-based therapies. For example, treatments that modulate hyaluronan signaling could have unforeseen impacts on other cellular activities. nih.gov Rigorous preclinical and clinical trials are crucial to ascertain the safety and efficacy of these new therapeutic approaches.
Questions also arise concerning equitable access to these new technologies. As with many advanced medical interventions, there is a risk that hyaluronate-based therapies could be costly and accessible only to a privileged few. It is vital to contemplate how to guarantee that these treatments are available to all who require them, irrespective of their socioeconomic standing.
Finally, there is a necessity for public engagement and education regarding hyaluronate biotechnologies. As these technologies gain wider acceptance, it is important for the public to possess a clear understanding of their potential benefits and risks. This will contribute to fostering a broad societal consensus on the appropriate use of these powerful new technologies. The regulation of these advanced therapies, such as by the European Medicines Agency, plays a crucial role in this process. europa.eu
Q & A
Q. How can sodium hyaluronate concentration be accurately determined in pharmaceutical formulations?
Methodological Answer:
- UV Spectrophotometry : Validate the method by assessing linearity, precision, and accuracy using absorption peaks at specific wavelengths (e.g., 205 nm). Ensure minimal interference from excipients by comparing results with spiked samples .
- HPLC : Use anion-exchange columns with refractive index detection for high-molecular-weight sodium hyaluronate. Calibrate with certified reference materials and account for matrix effects in ophthalmic solutions .
- Enzymatic Digestion : Combine hyaluronidase treatment with colorimetric assays (e.g., carbazole reaction) for complex matrices like cross-linked gels .
Q. What in vitro models are suitable for assessing biocompatibility of cross-linked sodium hyaluronate gels?
Methodological Answer:
- Degradation Rate Studies : Use subcutaneous implantation in animal models (e.g., rats) to monitor gel persistence over time. Measure residual gel mass and inflammatory markers (e.g., IL-6, TNF-α) .
- Cytotoxicity Assays : Employ fibroblast cell lines (e.g., L929) with ISO 10993-5 compliance. Test eluates at varying concentrations to determine IC₅₀ values .
- Mechanical Testing : Evaluate viscoelastic properties via rheometry to simulate physiological stress conditions .
Q. What standardized protocols exist for detecting residual solvents in sodium hyaluronate medical devices?
Methodological Answer:
- Gas Chromatography (GC) : Quantify ethanol residuals using headspace sampling with flame ionization detection. Validate against thresholds in YY/T 0962-2021 (<500 ppm) .
- Mass Spectrometry (LC-MS) : Identify trace organic solvents (e.g., divinyl sulfone cross-linkers) via targeted ion monitoring. Include internal standards for accuracy .
Advanced Research Questions
Q. How does sodium hyaluronate molecular weight (MW) influence therapeutic outcomes in osteoarthritis?
Methodological Answer:
- High MW (1–1.2 MDa) : Demonstrates prolonged intra-articular residence time and enhanced lubrication. Assess via shear-thinning rheology and clinical pain scores (WOMAC index) .
- Low MW (400–800 kDa) : Potentiates anti-inflammatory effects by inhibiting TLR-4/NF-κB pathways. Validate using synovial fluid cytokine profiling (IL-1β, IL-6) .
- Contradictions : While high MW improves extracellular matrix (ECM) homeostasis, fragmented low MW (4–25 disaccharides) may induce angiogenesis. Use controlled enzymatic digestion to isolate bioactive fragments .
Q. How can data heterogeneity in meta-analyses of sodium hyaluronate clinical trials be addressed?
Methodological Answer:
- Stratified Analysis : Group trials by formulation (e.g., eye drops vs. intra-articular injections) and molecular weight. Apply random-effects models to account for variability .
- Quality Assessment : Use Jadad scoring to exclude studies with inadequate blinding or randomization. Sensitivity analysis can resolve outliers .
- Publication Bias : Evaluate funnel plot asymmetry via Egger’s regression test .
Q. What advanced imaging techniques improve quantitative analysis of in vivo sodium hyaluronate degradation?
Methodological Answer:
- X-Ray Microscopy : Conduct 3D volumetric analysis of cross-linked gels in subcutaneous implants. Compare degradation rates with traditional histology (H&E staining) .
- Contrast-Enhanced MRI : Track hydrogel persistence using gadolinium-labeled hyaluronate. Correlate signal intensity with mass loss over time .
Q. How do sodium hyaluronate degradation products reconcile pro-angiogenic and anti-inflammatory roles?
Methodological Answer:
- Fragment-Size Studies : Isolate 4–25 disaccharide fragments via gel filtration chromatography. Test angiogenic potential using chick chorioallantoic membrane (CAM) assays .
- Dual-Activity Models : Use murine arthritis models to compare high MW (anti-inflammatory) and fragmented low MW (angiogenic) effects. Measure VEGF and COX-2 expression .
Q. What challenges arise in validating sodium hyaluronate quantification in food matrices?
Methodological Answer:
- Matrix Interference : Remove proteins and polysaccharides (e.g., chondroitin sulfate) via proteolytic digestion and ethanol precipitation prior to HPLC .
- Column Selection : Use hydrophilic interaction liquid chromatography (HILIC) columns to improve separation efficiency for low-concentration samples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
